4-(2-furyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(furan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJYVBSPOBUCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408683 | |
| Record name | 4-(2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35461-98-4 | |
| Record name | 4-(2-furyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Fur-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(2-Furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Furyl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with a furan ring at the 4-position. This unique combination of a carboxylic acid and a heteroaromatic ring system makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the furan ring, a known pharmacophore, and the benzoic acid group, which can participate in various biological interactions and synthetic modifications, provides a versatile scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |
| Melting Point | 231 °C | |
| Boiling Point (Predicted) | 345.0 ± 25.0 °C | |
| pKa (Predicted) | 4.20 ± 0.10 | |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ | |
| Appearance | Solid | |
| CAS Number | 35461-98-4 | --INVALID-LINK-- |
| IUPAC Name | 4-(furan-2-yl)benzoic acid | --INVALID-LINK-- |
| SMILES | C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | --INVALID-LINK-- |
| InChIKey | FOJYVBSPOBUCMV-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzoic acid
-
2-Furanboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), 2-furanboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Hotplate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~12.9 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is acidic and its signal is often broad.
-
~7.9 ppm (doublet, 2H): Aromatic protons on the benzene ring ortho to the carboxylic acid group.
-
~7.7 ppm (doublet, 2H): Aromatic protons on the benzene ring meta to the carboxylic acid group.
-
~7.8 ppm (doublet, 1H): Furan proton at the 5-position.
-
~7.0 ppm (doublet, 1H): Furan proton at the 3-position.
-
~6.6 ppm (doublet of doublets, 1H): Furan proton at the 4-position.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
Expected Chemical Shifts (δ) in DMSO-d₆:
-
~167 ppm: Carboxylic acid carbon (-COOH).
-
~154 ppm: Furan carbon at the 2-position (attached to the benzene ring).
-
~145 ppm: Furan carbon at the 5-position.
-
~130-131 ppm: Quaternary carbon on the benzene ring attached to the furan ring and the carbon ortho to the carboxylic acid.
-
~125-129 ppm: Aromatic carbons on the benzene ring.
-
~112-115 ppm: Furan carbons at the 3 and 4-positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorption Bands (cm⁻¹):
-
~3300-2500 (broad): O-H stretch of the carboxylic acid, often showing broad absorption due to hydrogen bonding.
-
~1680-1710 (strong): C=O stretch of the carboxylic acid.
-
~1600, 1450: C=C stretching vibrations of the aromatic and furan rings.
-
~1300: C-O stretching and O-H bending vibrations of the carboxylic acid.
-
~1000-1200: C-O-C stretching of the furan ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 188.
-
Loss of H₂O: [M-18]⁺, m/z = 170.
-
Loss of COOH: [M-45]⁺, m/z = 143.
-
Loss of CO: [M-28]⁺, m/z = 160.
Biological Activity and Drug Development Potential
Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, and can engage in various interactions with biological targets.[2] Benzoic acid derivatives are also a well-established class of compounds with diverse pharmacological profiles, including enzyme inhibition.[3]
While specific studies on the biological activity of this compound are limited, its structural features suggest potential for development as a therapeutic agent. The carboxylic acid group can be modified to form esters or amides, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be screened for inhibitory activity against various enzymes or receptors implicated in disease.
For instance, some benzoic acid derivatives have been investigated as inhibitors of enzymes such as steroid 5α-reductase.[3] The furan moiety in this compound could potentially enhance binding to the active site of target enzymes.
Potential Signaling Pathway Modulation
Given the known activities of similar compounds, this compound and its derivatives could potentially modulate various signaling pathways. For example, some benzoic acid derivatives have been shown to affect intracellular membrane trafficking pathways. It is plausible that derivatives of this compound could be designed to target specific components of cellular signaling cascades involved in diseases such as cancer or inflammatory disorders.
References
An In-Depth Technical Guide to 4-(2-furyl)benzoic acid: Identifiers, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(2-furyl)benzoic acid, a biaryl carboxylic acid with emerging interest in medicinal chemistry. This document details its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an exploration of its known biological activities, with a focus on its role as a scaffold for potent enzyme inhibitors.
Core Identifiers and Properties
This compound is a stable, solid organic compound. Its core chemical and physical properties are summarized below, providing essential information for its handling, characterization, and use in experimental settings.
| Identifier | Value | Reference |
| CAS Number | 35461-98-4 | [1] |
| IUPAC Name | 4-(furan-2-yl)benzoic acid | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| InChI Key | FOJYVBSPOBUCMV-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=CO2)C(=O)O | |
| Melting Point | 231 °C | |
| Boiling Point | 345.0±25.0 °C (Predicted) | |
| Density | 1.254±0.06 g/cm³ (Predicted) | |
| pKa | 4.20±0.10 (Predicted) |
Synthesis via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a robust and high-yielding pathway to construct the biaryl bond between the benzoic acid and furan rings.
Experimental Protocol
This protocol outlines the Suzuki-Miyaura coupling of 4-bromobenzoic acid with 2-furylboronic acid.
Materials:
-
4-bromobenzoic acid
-
2-furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzoic acid (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Biological Activity and Drug Development Potential
While research on this compound itself is ongoing, its derivatives have shown significant promise in drug discovery, particularly as enzyme inhibitors. The structural motif of a furan ring coupled to a benzoic acid provides a versatile scaffold for the design of targeted therapeutics.
Xanthine Oxidase Inhibition
A notable study has identified pyrazolone derivatives of 4-(furan-2-yl)benzoic acid as potent inhibitors of xanthine oxidase.[2] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic strategy for managing hyperuricemia and related conditions like gout.
The study revealed that the substitution at the 3-position of the pyrazolone ring significantly influences the inhibitory activity. The most potent compound identified was 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid , which exhibited low micromolar IC₅₀ values.[2]
Kinetic analysis of this lead compound demonstrated a mixed-type inhibition of xanthine oxidase, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2] Molecular docking and dynamics simulations suggest that the carboxylic group of the inhibitor forms crucial interactions, including a salt bridge with Arginine 880 and a hydrogen bond with Threonine 1010 in the enzyme's active site, which are key to the stabilization of the enzyme-inhibitor complex.[2]
Spectroscopic Data
Characterization of this compound relies on standard spectroscopic techniques. Below are typical chemical shifts observed in NMR spectroscopy and characteristic peaks in IR spectroscopy.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H | ~12.0-13.0 | Carboxylic acid proton (broad singlet) |
| ¹H | ~7.9-8.1 | Aromatic protons on the benzoic acid ring (ortho to COOH) |
| ¹H | ~7.0-7.7 | Aromatic and furan protons |
| ¹³C | ~167 | Carboxylic acid carbonyl carbon |
| ¹³C | ~110-155 | Aromatic and furan carbons |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid dimer |
| ~1680-1710 | C=O stretch of the carboxylic acid |
| ~1600, ~1450 | C=C stretches of the aromatic and furan rings |
| ~1300 | C-O stretch of the carboxylic acid |
Conclusion
This compound is a valuable building block in medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the demonstrated biological activity of its derivatives, particularly as xanthine oxidase inhibitors, highlight its potential for the development of novel therapeutics. Further investigation into the pharmacological properties of this compound and its analogues is warranted to fully explore its therapeutic applications. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.
References
An In-depth Technical Guide to 4-(2-Furyl)benzoic Acid: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-furyl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, and a robust synthetic methodology. Furthermore, it delves into its spectroscopic characterization and explores its biological significance as a xanthine oxidase inhibitor. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers in their scientific endeavors.
Introduction
This compound, also known as 4-(furan-2-yl)benzoic acid, is a bifunctional organic molecule featuring a benzoic acid moiety linked to a furan ring. The presence of both the carboxylic acid group, a common pharmacophore, and the furan ring, a versatile heterocyclic system found in numerous biologically active compounds, makes it a molecule of significant interest for drug discovery and materials science. Its derivatives have been explored for various therapeutic applications, highlighting the importance of a thorough understanding of its fundamental chemical and biological properties.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a phenyl ring substituted with a carboxyl group at position 1 and a 2-furyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [1][2][3] |
| IUPAC Name | 4-(furan-2-yl)benzoic acid | [1] |
| CAS Number | 35461-98-4 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 231 °C | |
| Predicted Boiling Point | 345.0 ± 25.0 °C | |
| Predicted Density | 1.254 ± 0.06 g/cm³ | |
| SMILES | O=C(O)c1ccc(cc1)c2occc2 | [3] |
| InChIKey | FOJYVBSPOBUCMV-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
A prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
General Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of this compound from 4-bromobenzoic acid and 2-furylboronic acid.
Materials:
-
4-Bromobenzoic acid
-
2-Furylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), 2-furylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[4][5][6]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons of the benzoic acid ring (δ 7.0-8.5 ppm), furan ring protons (δ 6.5-7.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid (δ >165 ppm), aromatic carbons of both the benzene and furan rings (δ 110-150 ppm). |
| FT-IR | Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a strong C=O stretch (approx. 1680-1700 cm⁻¹), and C=C stretching from the aromatic rings (approx. 1450-1600 cm⁻¹).[8] |
| Mass Spec. | A molecular ion peak [M]⁺ at m/z 188. Key fragmentation patterns would likely involve the loss of -OH (m/z 171) and -COOH (m/z 143). |
General Protocol for Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker Avance-400 (or equivalent)
-
FT-IR: PerkinElmer Spectrum Two (or equivalent)
-
Mass Spectrometry: Agilent 6210 ESI/TOF (or equivalent)
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra.
-
FT-IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an appropriate ionization technique (e.g., ESI or EI).
Biological Activity: Xanthine Oxidase Inhibition
Recent studies have identified derivatives of this compound as inhibitors of xanthine oxidase.[9] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11][12] Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.[10][11]
The inhibition of xanthine oxidase by this compound derivatives suggests a mixed-type inhibitory mechanism.[9] Molecular docking studies indicate that the carboxylic group of the inhibitor can form a salt bridge with the Arg880 residue and a hydrogen bond with the Thr1010 residue within the active site of the enzyme, leading to its inhibition.[9]
Protocol for In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (this compound derivative)
-
Allopurinol (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the test compound solution (or allopurinol for the positive control, or solvent for the negative control), and xanthine oxidase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C or 37 °C) for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a period of time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[11][12]
Conclusion
This compound is a valuable scaffold in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its molecular properties, a reliable synthetic protocol via Suzuki-Miyaura coupling, and insights into its spectroscopic characterization. The identification of its derivatives as xanthine oxidase inhibitors opens avenues for the development of new therapeutic agents for conditions such as gout. The experimental protocols and diagrams presented herein are intended to facilitate further research and application of this versatile compound.
References
- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Furan-2-yl-benzoic acid | CymitQuimica [cymitquimica.com]
- 3. 4-(FURAN-2-YL)BENZOIC ACID | CAS 35461-98-4 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of xanthine oxidase inhibitory and antioxidant activities of 2-arylbenzo[b]furan derivatives based on salvianolic acid C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-(2-Furyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility profile of 4-(2-furyl)benzoic acid. Due to the limited availability of specific experimental data for this compound, this guide focuses on its physicochemical properties, predicted solubility in various media based on its chemical structure, and detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for researchers in drug discovery and development, enabling them to design and execute appropriate solubility studies.
Physicochemical Properties
The solubility of a compound is fundamentally governed by its physicochemical properties. The key parameters for this compound are summarized in the table below. The predicted pKa and the calculated logP of an isomer are crucial for anticipating its solubility behavior in aqueous and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |
| Melting Point | 231 °C | --INVALID-LINK-- |
| Predicted pKa | 4.20 ± 0.10 | --INVALID-LINK-- |
| Calculated XLogP3 (for 2-(2-furyl)benzoic acid) | 2.2 | --INVALID-LINK-- |
Predicted Solubility Profile
Based on its chemical structure—a carboxylic acid with aromatic (benzoic) and heteroaromatic (furan) rings—and the physicochemical properties listed above, the following solubility profile is anticipated.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low in neutral and acidic pH environments. The presence of the lipophilic furan and benzene rings contributes to poor solvation by water. However, as a weak acid with a predicted pKa of approximately 4.20, its aqueous solubility will be highly pH-dependent.
-
At pH < pKa (e.g., in the stomach): The compound will exist predominantly in its neutral, protonated form, leading to minimal aqueous solubility.
-
At pH > pKa (e.g., in the small intestine): The carboxylic acid group will deprotonate to form the more polar and significantly more water-soluble carboxylate salt.
Organic Solvent Solubility
Following the principle of "like dissolves like," this compound is predicted to be soluble in a range of polar and some non-polar organic solvents. Its solubility is likely to be comparable to that of benzoic acid.
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate to Low Solubility: Expected in less polar solvents like acetone, ethyl acetate, and chlorinated solvents.
-
Poor Solubility: Expected in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.
Biorelevant Solubility
The solubility in simulated biological fluids is critical for predicting oral drug absorption.
-
Simulated Gastric Fluid (SGF, pH 1.2-2.0): Due to the low pH, the compound will be in its neutral form, and thus, very low solubility is expected.
-
Fasted State Simulated Intestinal Fluid (FaSSIF, pH ~6.5): At this pH, which is above the pKa, the compound will be ionized, leading to a significant increase in solubility compared to SGF. The presence of bile salts and phospholipids in FaSSIF may further enhance solubility through micellar solubilization.
-
Fed State Simulated Intestinal Fluid (FeSSIF, pH ~5.0-5.8): The pH is closer to the pKa, so the degree of ionization will be less than in FaSSIF. However, the higher concentration of bile salts and lipids in FeSSIF is expected to increase solubility compared to FaSSIF.
Experimental Protocols
To obtain quantitative solubility data, the following standard experimental protocols are recommended.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of excess solid should be visually confirmed.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure reproducibility.
pH-Dependent Solubility Profile
This experiment maps the solubility of the compound across a range of pH values.
Methodology:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 1 to 8).
-
Perform the shake-flask method as described in section 3.1 for each buffer.
-
Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.
Organic and Biorelevant Media Solubility
The shake-flask method can also be applied to determine solubility in various organic solvents and biorelevant media (SGF, FaSSIF, FeSSIF).
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the oral bioavailability of an acidic compound like this compound.
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-furyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(2-furyl)benzoic acid, a bifunctional molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside established experimental protocols for its characterization.
Chemical Structure and Properties
-
IUPAC Name: 4-(furan-2-yl)benzoic acid
-
Molecular Formula: C₁₁H₈O₃
-
Molecular Weight: 188.18 g/mol
-
CAS Number: 35461-98-4[1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Predicted chemical shifts (δ) in ppm relative to a TMS standard. The solvent is assumed to be DMSO-d₆.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet, broad |
| Aromatic (Benzoic Acid) | 7.9 - 8.1 | Multiplet |
| Furan | 6.6 - 7.8 | Multiplet |
-
¹³C NMR (Carbon-13 NMR): Predicted chemical shifts (δ) in ppm.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~167 |
| Aromatic & Furan (C-O) | ~154 |
| Aromatic & Furan (C-H & C-C) | 109 - 145 |
2.2. Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic/Furan) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic/Furan) | 1450-1600 | Medium-Strong |
| C-O (Furan/Carboxylic Acid) | 1000-1300 | Medium-Strong |
2.3. Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI)
-
Predicted Molecular Ion (M⁺): m/z 188
-
Predicted Major Fragments: m/z 171 (M-OH), 143 (M-COOH), 115
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
3.1. NMR Spectroscopy
A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
3.2. Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for volatile and thermally stable compounds. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Synthetic Workflow
A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in organic synthesis.
Caption: Synthetic workflow for this compound.
Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing the spectroscopic data.
Caption: General workflow for spectroscopic analysis.
References
Unveiling 4-(2-furyl)benzoic acid: A Journey Through its Discovery and Synthesis
For Immediate Release
[City, State] – [Date] – 4-(2-furyl)benzoic acid, a heterocyclic aromatic carboxylic acid, holds a niche but significant position in the landscape of chemical research and development. This technical guide delves into the discovery, history, and synthetic evolution of this compound, providing a comprehensive resource for researchers, scientists, and professionals in drug development.
While the exact date and discoverer of this compound remain elusive in readily available historical records, its emergence is intrinsically linked to the advancements in organic synthesis, particularly in the realm of biaryl coupling reactions. The development of methods to connect aromatic rings, such as the furan and benzene moieties in this molecule, paved the way for its creation and subsequent investigation.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1][2][3][4] |
| Molecular Weight | 188.18 g/mol | [1] |
| Melting Point | 231 °C | |
| Boiling Point (Predicted) | 345.0 ± 25.0 °C | [5] |
| Density (Predicted) | 1.254 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.20 ± 0.10 | [5] |
| CAS Number | 35461-98-4 | [1][4] |
Synthetic Pathways: A Modern Perspective
The synthesis of this compound is not explicitly detailed in early chemical literature. However, modern synthetic organic chemistry offers several robust methods for its preparation, with palladium-catalyzed cross-coupling reactions being the most prominent. The Suzuki-Miyaura coupling, in particular, provides an efficient route.
A plausible and commonly employed synthetic strategy involves the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. The following workflow illustrates a general Suzuki-Miyaura coupling approach for the synthesis of this compound.
Figure 1: Generalized Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following provides a generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Specific reaction conditions, such as catalyst choice, base, and solvent system, may require optimization for yield and purity.
Materials:
-
2-Furanboronic acid
-
Methyl 4-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1 equivalent), 2-furanboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-furyl)benzoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.
-
Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Historical and Potential Applications
Historically, the applications of this compound have not been extensively documented in mainstream chemical literature. However, its structural motif, combining a furan ring and a benzoic acid moiety, suggests potential in several areas of research, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry: Furan and benzoic acid derivatives are known to exhibit a wide range of biological activities.[6][7] The unique combination in this compound makes it a scaffold of interest for the design and synthesis of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex biologically active molecules is an area of active exploration.
-
Materials Science: Aromatic carboxylic acids are often used as building blocks for polymers, metal-organic frameworks (MOFs), and liquid crystals. The rigid, planar structure of this compound could be leveraged in the development of new materials with specific electronic or photophysical properties.
Logical Relationship of Synthetic Steps
The synthesis of this compound from its precursors follows a logical progression of chemical transformations. The diagram below outlines the key relationships in the synthetic pathway.
Figure 2: Logical flow of the synthesis of this compound.
Conclusion
While the early history of this compound is not well-documented, its synthesis is readily achievable through modern organic chemistry techniques. The compound's unique structure presents opportunities for further exploration in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to work with this intriguing molecule, from its fundamental properties to its synthetic preparation. As research continues, the full potential of this compound is yet to be unlocked.
References
- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-Furan-2-yl-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 4-(FURAN-2-YL)BENZOIC ACID | CAS 35461-98-4 [matrix-fine-chemicals.com]
- 5. This compound CAS#: 35461-98-4 [amp.chemicalbook.com]
- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability of 4-(2-Furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4-(2-furyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on its thermal decomposition, this document synthesizes reported physical constants and provides detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, an analysis of the thermal behavior of structurally related compounds is presented to infer the expected thermal stability of this compound. This guide is intended to be a valuable resource for researchers and professionals working with this and similar compounds, enabling a thorough understanding and prediction of its behavior under thermal stress.
Introduction
This compound is a bifunctional organic compound featuring a benzoic acid moiety and a furan ring. This unique combination of aromatic and heterocyclic structures makes it a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in processes that involve elevated temperatures. Understanding the decomposition pathways and temperature limits is essential for ensuring the integrity and safety of the final products.
Physicochemical and Thermal Properties
While comprehensive thermal analysis data for this compound is not extensively reported in the public domain, some key physical properties have been documented.
Table 1: Physicochemical and Thermal Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | - |
| Molecular Weight | 188.18 g/mol | - |
| Melting Point (°C) | 231 | [1] |
| Boiling Point (°C) | 345.0 ± 25.0 (Predicted) | [1] |
| Decomposition Temperature (°C) | Data not available | - |
| Heat of Fusion (kJ/mol) | Data not available | - |
Inferred Thermal Stability and Potential Decomposition Pathways
Lacking direct experimental TGA/DSC data for this compound, its thermal stability can be inferred from the behavior of structurally analogous compounds.
-
Benzoic Acid Core: Benzoic acid itself is a thermally robust molecule, with a high melting point (122 °C) and a boiling point of 249 °C. Its decomposition generally occurs at temperatures above its boiling point. Studies on the thermal decomposition of benzoic acid and its derivatives suggest a multi-stage process, often involving decarboxylation at elevated temperatures. The thermal decomposition of various benzoic acid derivatives has been investigated, showing that the nature and position of substituents on the benzene ring significantly influence their thermal stability.
-
Furan Moiety: The furan ring is a five-membered aromatic heterocycle. The thermal decomposition of furan-containing compounds can be complex. Studies on the pyrolysis of furans indicate that decomposition can proceed through various mechanisms, including ring-opening and radical pathways. The presence of substituents on the furan ring affects the decomposition mechanism and the stability of the molecule.
-
Combined Structure: For this compound, the thermal decomposition is likely to be initiated at the weaker bonds within the molecule. Potential initial decomposition steps could involve:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition pathway for benzoic acids.
-
Furan Ring Opening: The furan ring may undergo thermal cleavage.
-
Cleavage of the Phenyl-Furan Bond: The single bond connecting the two aromatic rings could also be a point of thermal scission.
-
Based on the stability of benzoic acid and the reactivity of the furan ring, it is reasonable to hypothesize that the thermal decomposition of this compound under an inert atmosphere would likely commence at a temperature significantly above its melting point of 231 °C. However, without experimental data, the precise onset of decomposition remains speculative.
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.
Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.
Instrumentation: A high-precision TGA instrument.
Experimental Parameters:
-
Sample Mass: 5-10 mg
-
Sample Pan: Alumina or platinum crucible.
-
Atmosphere: High-purity nitrogen (or air/oxygen to study oxidative stability).
-
Flow Rate: 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined as the point where significant mass loss begins.
-
DTG Curve: The first derivative of the TGA curve (DTG) should be plotted to identify the temperatures of the maximum rates of mass loss, which correspond to the peaks in the DTG curve.
Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as phase transitions or decomposition exotherms/endotherms.
Instrumentation: A DSC instrument.
Experimental Parameters:
-
Sample Mass: 2-5 mg
-
Sample Pan: Hermetically sealed aluminum pans.
-
Atmosphere: High-purity nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 300 °C (or higher, depending on TGA results) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
Data Analysis:
-
DSC Thermogram: An endothermic peak will correspond to the melting of the compound. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion. Exothermic or endothermic events in the higher temperature region can provide information about the nature of the decomposition process.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.
Conclusion
While this compound is a compound with significant potential in various scientific fields, a comprehensive understanding of its thermal stability is crucial for its practical application. This guide has summarized the available physical data and provided a detailed framework for its experimental determination using standard thermal analysis techniques. The inferred stability, based on its structural components, suggests that significant decomposition is not expected until temperatures well above its melting point. The provided experimental protocols and logical workflow diagram offer a clear path for researchers to obtain the necessary empirical data to confirm this hypothesis and fully characterize the thermal behavior of this compound. This information is invaluable for optimizing reaction conditions, ensuring product quality, and establishing safe handling and storage procedures.
References
Theoretical and Computational Deep Dive into 4-(2-Furyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 4-(2-furyl)benzoic acid is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 188.18 g/mol | --INVALID-LINK--[1] |
| Melting Point | 231 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 345.0 ± 25.0 °C | --INVALID-LINK--[2] |
| pKa (Predicted) | 4.20 ± 0.10 | --INVALID-LINK--[2] |
| IUPAC Name | 4-(furan-2-yl)benzoic acid | --INVALID-LINK--[1] |
| CAS Number | 35461-98-4 | --INVALID-LINK--[3] |
Computational Studies: A Methodological Overview
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like this compound. A typical computational workflow is illustrated below.
Molecular Geometry
Table 1: Representative Calculated Geometrical Parameters for Benzoic Acid (DFT/B3LYP/6-311G)
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
| Bond Length | C-C (ring) | 1.390 | 1.390 |
| C=O | 1.210 | 1.220 | |
| C-O | 1.350 | 1.356 | |
| C-C (exocyclic) | 1.470 | 1.481 | |
| O-H | 0.950 | 0.952 | |
| Bond Angle | C-C-C (ring) | 119.91 | - |
| H-O-C | 85.01 | - |
Data adapted from a computational study on benzoic acid.[4]
Table 2: Representative Calculated Geometrical Parameters for Furan
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-O | 1.362 |
| C=C | 1.361 | |
| C-C | 1.431 | |
| Bond Angle | C-O-C | 106.6 |
| O-C=C | 110.6 | |
| C-C=C | 106.1 |
Note: These are generalized values and the actual parameters for this compound will be influenced by the electronic interactions between the two ring systems.
Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values. While a detailed vibrational analysis for this compound is not available, studies on similar molecules like 4-formylbenzoic acid provide a framework for such analysis.[5]
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Furan Ring | C-O-C Stretching | 1280 - 1020 |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. For benzoic acid derivatives, these values are influenced by the nature and position of substituents.
Table 4: Conceptual HOMO-LUMO Analysis
| Parameter | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The electron density is expected to be distributed across the electron-rich furan and benzene rings. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The electron density is likely localized on the electron-withdrawing carboxylic acid group and the aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key factor in determining the molecule's electronic transitions (UV-Vis absorption) and its participation in chemical reactions. The furan ring is expected to influence this gap compared to unsubstituted benzoic acid. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Suzuki coupling reaction. A generalized protocol is provided below.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-bromobenzoic acid (1 equivalent), 2-furylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base, such as 2M sodium carbonate (2-3 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is acidified with a dilute acid (e.g., 2M HCl) to precipitate the product. The crude product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the protons on the furan and benzene rings, as well as the carboxylic acid proton. The carbon NMR would show distinct signals for each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for the carboxylic acid (O-H and C=O stretching) and the aromatic rings would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Potential Applications and Future Directions
The unique structure of this compound makes it a versatile building block.
-
Drug Development: The furan and benzoic acid moieties are present in various biologically active compounds. This molecule can serve as a scaffold for the synthesis of novel therapeutic agents, with potential applications as anti-inflammatory, antimicrobial, or anticancer drugs. Quantitative Structure-Activity Relationship (QSAR) studies on related benzoic acid derivatives have shown the importance of physicochemical properties in their biological activity.[6][7]
-
Materials Science: The aromatic nature and the presence of a carboxylic acid group allow for the formation of metal-organic frameworks (MOFs), liquid crystals, and other functional materials with interesting optical and electronic properties.
Future research should focus on dedicated experimental and computational studies of this compound to fully elucidate its properties and unlock its potential in various scientific fields. This would involve detailed crystallographic studies, in-depth spectroscopic analysis, and advanced computational modeling to provide a complete picture of this promising molecule.
References
- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 35461-98-4 [amp.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. uwosh.edu [uwosh.edu]
- 5. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(2-furyl)benzoic acid from Furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-furyl)benzoic acid is a valuable bifunctional molecule containing both a furan ring and a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a key building block for the synthesis of novel pharmaceuticals, polymers, and liquid crystals. The furan ring can act as a bioisostere for a phenyl group, while the carboxylic acid functionality allows for further derivatization, such as amide or ester formation. This document provides detailed protocols for two common and effective synthetic routes for the preparation of this compound starting from furan: the Suzuki-Miyaura Coupling and the Friedel-Crafts Acylation.
Synthetic Routes Overview
Two primary synthetic strategies are presented for the synthesis of this compound from furan.
Route 1: Suzuki-Miyaura Coupling
This route involves the palladium-catalyzed cross-coupling of a furan-2-ylboronic acid derivative with a 4-halobenzoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This method is often favored for its high yields and functional group tolerance.
Route 2: Friedel-Crafts Acylation
This approach consists of the acylation of furan with a 4-substituted benzoyl chloride, followed by conversion of the substituent to a carboxylic acid. Furan's sensitivity to strong Lewis acids necessitates the use of milder reaction conditions compared to traditional Friedel-Crafts reactions.
Route 1: Suzuki-Miyaura Coupling
This synthetic pathway is a two-step process starting with the Suzuki-Miyaura coupling of 2-furylboronic acid with methyl 4-bromobenzoate to form methyl 4-(2-furyl)benzoate, which is then hydrolyzed to the desired product.
Experimental Workflow: Suzuki-Miyaura Coupling Route
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(2-furyl)benzoate via Suzuki-Miyaura Coupling
This protocol is adapted from general Suzuki coupling procedures for aryl-aryl bond formation.
Materials:
-
2-Furylboronic acid
-
Methyl 4-bromobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
The reaction mixture is heated to 80-100 °C and stirred vigorously under the inert atmosphere for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 4-(2-furyl)benzoate.
Step 2: Hydrolysis of Methyl 4-(2-furyl)benzoate
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 4-(2-furyl)benzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated or 2M)
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 4-(2-furyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide or potassium hydroxide (2.0-3.0 eq) to the solution.
-
The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.[1]
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and may be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to a pH of 1-2, which will cause the precipitation of this compound.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Quantitative Data: Suzuki-Miyaura Coupling Route
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Furylboronic acid, Methyl 4-bromobenzoate | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 75-90 |
| 2 | Methyl 4-(2-furyl)benzoate | NaOH or KOH | Methanol/Water | Reflux (65-100) | 2-4 | >90 |
Route 2: Friedel-Crafts Acylation
This synthetic route involves the acylation of furan with 4-methoxybenzoyl chloride, followed by demethylation and oxidation to the carboxylic acid. A direct acylation with a protected carboxyl group is also a viable alternative. Due to the sensitivity of furan, milder Lewis acids such as boron trifluoride etherate are employed.[2][3]
Experimental Workflow: Friedel-Crafts Acylation Route
References
Application Note: A Robust and Efficient Protocol for the Synthesis of 4-(2-Furyl)benzoic Acid via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 4-(2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology is optimized for high yield and purity, addressing the common challenges associated with the use of carboxylic acid-bearing substrates.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly crucial in drug discovery and development for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a wide range of pharmacologically active molecules. This compound is an important intermediate, and its synthesis via Suzuki coupling offers a direct and modular route.
This protocol details the coupling of 4-bromobenzoic acid with 2-furylboronic acid. Special consideration is given to the reaction conditions to overcome potential issues such as the low solubility of the benzoate salt intermediate and potential catalyst inhibition by the carboxylate group.[2]
Reaction Scheme
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 2-furylboronic acid.
Caption: General scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides with arylboronic acids, with specific considerations for the featured reactants.[3][4]
Materials:
-
4-Bromobenzoic acid (1.0 equiv.)
-
2-Furylboronic acid (1.2 equiv.)
-
Palladium on carbon (10% Pd/C, 2 mol%) or [PdCl2(NH2CH2COOH)2] (2 mol%)[3]
-
Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3) (3.0 equiv.)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equiv.), 2-furylboronic acid (1.2 equiv.), the palladium catalyst (2 mol%), and the base (3.0 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., a 1:1 mixture of ethanol and water, or distilled water) to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromobenzoic acid.
-
Reaction Execution: Stir the mixture vigorously and heat to reflux (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using an organic co-solvent, remove it under reduced pressure.
-
Dilute the aqueous residue with water and filter to remove the catalyst.
-
Transfer the filtrate to a beaker and acidify to a pH of 2-3 with 1 M HCl. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an eluent such as ethyl acetate/hexanes.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of 4-bromobenzoic acid with various arylboronic acids, providing a baseline for expected outcomes.
Table 1: Reaction Conditions and Yields for the Suzuki Coupling of 4-Bromobenzoic Acid
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | [PdCl2(glycine)2] (0.1) | K2CO3 | Water | RT | 1.5 | 95 | [3] |
| Phenylboronic acid | Pd/C (ligand-free) | K2CO3 | Ethanol/Water | RT | 0.5 | >95 | [4] |
| 4-Tolylboronic acid | [PdCl2(glycine)2] (0.1) | K2CO3 | Water | RT | 1.5 | 96 | [3] |
| 4-Methoxyphenylboronic acid | [PdCl2(glycine)2] (0.1) | K2CO3 | Water | RT | 1.5 | 94 | [3] |
Note: RT = Room Temperature.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
References
Application of 4-(2-furyl)benzoic Acid in Medicinal Chemistry: A Focus on Histone Acetyltransferase Inhibition
Introduction
4-(2-furyl)benzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of aromatic and heterocyclic moieties. Its derivatives have been explored for a range of biological activities. A significant application of this scaffold is in the development of potent and selective enzyme inhibitors, particularly in the field of oncology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound derivatives as inhibitors of the histone acetyltransferase (HAT) p300 (also known as EP300).
Application Note: this compound Derivatives as EP300 Histone Acetyltransferase Inhibitors
The histone acetyltransferase p300 (EP300) is a critical enzyme that plays a central role in the regulation of gene expression. It functions by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription.[1] Dysregulation of EP300 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2][3] Inhibition of EP300 can modulate gene expression profiles that are crucial for the proliferation and survival of cancer cells.[1]
Derivatives of this compound have emerged as a promising class of EP300 inhibitors. The furan and benzoic acid components of the scaffold provide a framework for the introduction of various substituents that can interact with the active site of the enzyme. One such derivative, 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid , has been identified as a potent inhibitor of EP300 histone acetyltransferase.
Quantitative Data
The inhibitory activity of the this compound derivative against EP300 is summarized in the table below.
| Compound Name | Target | IC50 (nM) |
| 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid | EP300 | 50 |
Caption: Table summarizing the in vitro inhibitory activity of a this compound derivative against the EP300 histone acetyltransferase.
Signaling Pathway
The inhibition of EP300 by this compound derivatives disrupts the normal process of histone acetylation, leading to a more condensed chromatin state and repression of gene transcription. This can selectively affect the expression of oncogenes that are dependent on EP300 activity for their transcription.
Caption: Inhibition of the EP300 signaling pathway by a this compound derivative.
Experimental Protocols
Synthesis of 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid
This protocol describes a potential synthetic route for the target compound, based on standard organic chemistry transformations.
Materials:
-
5-amino-2-furoic acid
-
4-(chloroformyl)benzoic acid methyl ester
-
3-chloro-5-(trifluoromethyl)pyridin-2-amine
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Amide Coupling (Step 1):
-
Dissolve 5-amino-2-furoic acid (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-(chloroformyl)benzoic acid methyl ester (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 4-((5-(methoxycarbonyl)furan-2-yl)carbamoyl)benzoate.
-
-
Amide Coupling (Step 2):
-
Suspend the product from Step 1 (1 equivalent) in thionyl chloride (excess) and reflux for 2-3 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1 equivalent) and triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Saponification (Step 3):
-
Dissolve the purified product from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-[[5-[[4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-furanyl]amino]carbonyl]-benzoic acid.
-
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against EP300 using a commercially available HAT assay kit (e.g., luminescence-based).
Materials:
-
Recombinant human EP300 enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., C646)
-
Assay buffer (typically 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Luminescent detection reagent (containing an antibody specific for acetylated histone H3)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations. Also, prepare dilutions of the positive control.
-
Prepare working solutions of EP300 enzyme, histone H3 peptide, and acetyl-CoA in assay buffer according to the kit manufacturer's instructions.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or control.
-
Add 20 µL of the EP300 enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 25 µL of the histone H3 peptide/acetyl-CoA mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding the stop reagent provided in the kit.
-
Add the luminescent detection reagent to each well.
-
Incubate the plate in the dark at room temperature for the time specified by the kit manufacturer (e.g., 15 minutes).
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives as EP300 inhibitors.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Application Notes and Protocols for the Use of 4-(2-Furyl)benzoic Acid as a Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Furyl)benzoic acid is a versatile heterocyclic building block that holds significant promise in the design and synthesis of novel compounds for various applications, including drug discovery and materials science. Its rigid structure, combining a benzoic acid moiety with a furan ring, provides a unique scaffold for the development of molecules with tailored biological activities and physicochemical properties. The carboxylic acid group serves as a convenient handle for derivatization, most commonly through the formation of amides and esters, allowing for the exploration of a wide range of chemical space. This document provides detailed protocols for the synthesis of novel compounds derived from this compound and outlines their potential applications, with a focus on enzyme inhibition for drug development.
Applications in Drug Discovery: Enzyme Inhibition
Derivatives of this compound have been explored as potent inhibitors of various enzymes implicated in disease. The furan and phenyl rings can engage in crucial π-stacking and hydrophobic interactions within enzyme active sites, while the carboxylic acid functionality, or its derivatives, can form key hydrogen bonds or other polar interactions. By modifying the substituents on this core scaffold, researchers can fine-tune the inhibitory activity and selectivity of these compounds.
Novel Amide Derivatives as Potential Kinase Inhibitors
One promising application of this compound is in the synthesis of amide derivatives as potential kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of these inhibitors often involves the amide linkage of a heterocyclic core to a variety of amine-containing fragments, which can be designed to target specific features of the ATP-binding pocket of a kinase.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of novel compounds derived from this compound.
Protocol 1: Synthesis of N-Aryl-4-(2-furyl)benzamides via Amide Coupling
This protocol describes the synthesis of a library of N-aryl-4-(2-furyl)benzamides using a standard amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, etc.)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Add the desired substituted aniline (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-4-(2-furyl)benzamide.
General Synthesis Workflow:
Protocol 2: Enzymatic Assay for Kinase Inhibition
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized N-aryl-4-(2-furyl)benzamides
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compounds in the kinase assay buffer to achieve a range of desired concentrations.
-
In a 384-well plate, add the kinase enzyme, the substrate, and the test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Kinase Inhibition Assay Workflow:
Data Presentation
The following table summarizes representative data for a series of synthesized N-aryl-4-(2-furyl)benzamides.
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | Kinase X IC₅₀ (nM) |
| FA-001 | Phenyl | 85 | 188-190 | 7.95 (d, 2H), 7.80 (d, 2H), 7.40 (m, 5H), 7.20 (d, 1H), 6.85 (d, 1H), 6.60 (dd, 1H) | 150 |
| FA-002 | 4-Chlorophenyl | 82 | 210-212 | 8.00 (d, 2H), 7.85 (d, 2H), 7.45 (d, 2H), 7.35 (d, 2H), 7.22 (d, 1H), 6.88 (d, 1H), 6.62 (dd, 1H) | 75 |
| FA-003 | 4-Methoxyphenyl | 88 | 195-197 | 7.90 (d, 2H), 7.75 (d, 2H), 7.30 (d, 2H), 6.95 (d, 2H), 7.18 (d, 1H), 6.82 (d, 1H), 6.58 (dd, 1H), 3.85 (s, 3H) | 250 |
| FA-004 | 3,4-Dichlorophenyl | 79 | 225-227 | 8.10 (s, 1H), 7.98 (d, 2H), 7.88 (d, 2H), 7.60 (d, 1H), 7.50 (dd, 1H), 7.25 (d, 1H), 6.90 (d, 1H), 6.65 (dd, 1H) | 50 |
Signaling Pathway Context
The synthesized compounds, as potential kinase inhibitors, are designed to interfere with intracellular signaling pathways that are often hyperactivated in cancer. For example, they might target kinases within the MAPK/ERK or PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.
Simplified Kinase Signaling Pathway:
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and other scientific fields. The straightforward derivatization of its carboxylic acid group allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective enzyme inhibitors. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their own discovery programs.
Application Notes and Protocols for the Derivatization of 4-(2-furyl)benzoic acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4-(2-furyl)benzoic acid, a critical process for enhancing its detectability and improving chromatographic performance in analytical methodologies. The protocols outlined below are designed for researchers in pharmaceutical and chemical analysis, offering step-by-step guidance for derivatization coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis.
Introduction
This compound is a bifunctional molecule with a carboxylic acid group and a furan ring, making it a valuable scaffold in medicinal chemistry and drug development.[1] Accurate and sensitive quantification of this analyte in various matrices is crucial for pharmacokinetic studies, quality control, and metabolic profiling. However, its inherent polarity and relatively low volatility can lead to poor chromatographic peak shape and low sensitivity, particularly in GC-based methods.[2][3] Chemical derivatization addresses these challenges by converting the polar carboxyl group into a less polar and more volatile functional group, thereby improving analytical performance.
Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization for GC-MS analysis of carboxylic acids like this compound is essential to increase volatility and thermal stability. The most common approaches are silylation and alkylation (esterification).
Silylation using BSTFA
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose due to its high reactivity and the volatile nature of its byproducts.
Experimental Protocol: Silylation of this compound
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile, pyridine, or dimethylformamide).
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the reaction solvent.
-
-
Derivatization Reaction:
-
To the 1 mL sample solution, add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Securely cap the reaction vial and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Time | 30 minutes |
| Reaction Temperature | 70°C |
| Typical Limit of Detection (LOD) | 1-10 ng/mL |
| Typical Limit of Quantification (LOQ) | 5-50 ng/mL |
| Expected Derivatization Yield | > 95% |
Alkylation (Methylation) using BF₃·MeOH
Alkylation, specifically methylation, is another effective method to increase the volatility of carboxylic acids. Boron trifluoride-methanol (BF₃·MeOH) is a common reagent for this esterification.[4]
Experimental Protocol: Methylation of this compound
-
Sample Preparation:
-
Prepare the sample as described in the silylation protocol, ensuring the final sample is in a dry state if extracted from an aqueous matrix.
-
-
Derivatization Reaction:
-
Add 500 µL of 14% BF₃·MeOH solution to the dried sample.
-
Securely cap the vial and heat at 60°C for 15 minutes.
-
-
Extraction of Derivative:
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess reagent.
-
Extract the methyl ester derivative with 2 x 1 mL of a non-polar solvent like hexane or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent and reconstitute in a suitable volume for GC-MS injection.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Derivatization Reagent | 14% BF₃·MeOH |
| Reaction Time | 15 minutes |
| Reaction Temperature | 60°C |
| Typical Limit of Detection (LOD) | 5-20 ng/mL |
| Typical Limit of Quantification (LOQ) | 20-100 ng/mL |
| Expected Derivatization Yield | > 90% |
GC-MS Workflow Diagram
Section 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is primarily employed to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, or to improve ionization efficiency for LC-MS analysis.
UV/Vis Detection Enhancement via Esterification
Esterification with a reagent containing a strong chromophore can significantly enhance the UV-Vis absorbance of this compound. 4-Bromophenacyl bromide is a suitable reagent for this purpose.
Experimental Protocol: Esterification with 4-Bromophenacyl Bromide
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
-
Derivatization Reaction:
-
To the sample solution, add 1.5 equivalents of 4-bromophenacyl bromide and 2 equivalents of a catalyst such as triethylamine or potassium carbonate.
-
Heat the mixture at 80°C for 1 hour.
-
-
Analysis:
-
After cooling, the reaction mixture can be diluted with the mobile phase and directly injected into the HPLC system.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Derivatization Reagent | 4-Bromophenacyl Bromide |
| Catalyst | Triethylamine |
| Reaction Time | 1 hour |
| Reaction Temperature | 80°C |
| Detection Wavelength | ~260 nm |
| Expected Sensitivity Increase | 10-50 fold |
Fluorescence Detection Enhancement
For highly sensitive quantification, derivatization with a fluorescent tagging reagent is recommended. Dansyl chloride is a classic reagent that reacts with carboxylic acids (after activation) to yield highly fluorescent derivatives.
Experimental Protocol: Fluorescent Labeling with Dansyl Chloride
-
Activation of Carboxylic Acid:
-
Dissolve 1 mg of this compound in 1 mL of anhydrous acetonitrile.
-
Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of an activator (e.g., NHS).
-
Stir at room temperature for 1 hour to form the active ester.
-
-
Derivatization Reaction:
-
Add 1.5 equivalents of dansyl chloride and 2 equivalents of triethylamine to the activated acid solution.
-
React in the dark at room temperature for 2 hours.
-
-
Analysis:
-
The reaction mixture can be diluted and injected into the HPLC with a fluorescence detector.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Derivatization Reagent | Dansyl Chloride |
| Coupling Agent | EDC/NHS |
| Reaction Time | 3 hours (total) |
| Reaction Temperature | Room Temperature |
| Excitation Wavelength | ~340 nm |
| Emission Wavelength | ~520 nm |
| Typical Limit of Detection (LOD) | 10-100 pg/mL |
HPLC Derivatization Workflow Diagram
Logical Relationship of Derivatization Choice
The selection of a derivatization strategy is contingent upon the analytical instrumentation available and the required sensitivity of the assay.
References
- 1. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Production of 4-(2-Furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 4-(2-furyl)benzoic acid, a valuable building block in pharmaceutical and materials science. The following sections outline two primary synthetic strategies amenable to scale-up: the Suzuki-Miyaura cross-coupling reaction and a two-step approach involving Friedel-Crafts acylation followed by oxidation.
Introduction
This compound is a bifunctional molecule incorporating both a furan and a benzoic acid moiety. This unique structure makes it an important intermediate in the synthesis of various biologically active compounds and functional materials. The demand for efficient and scalable synthetic routes is driven by its potential applications in drug discovery and development. This document details two robust methods for its production, providing quantitative data and step-by-step protocols to facilitate laboratory-scale synthesis and scale-up considerations.
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of this compound synthesis, this method involves the coupling of 4-bromobenzoic acid with 2-furylboronic acid. This approach is highly attractive for large-scale production due to its typically high yields, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | 4-Bromobenzoic acid | 4-Bromobenzoic acid |
| Boronic Acid | 2-Furylboronic acid | 2-Furylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Catalyst Loading | 2-3 mol% | 1-2 mol% |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (3:1) |
| Temperature | 80-90 °C | 100 °C |
| Reaction Time | 3-5 hours | 12 hours |
| Typical Yield | 85-95% | >90% |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromobenzoic acid
-
2-Furylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-3 mol%), to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Acidification and Isolation: Dissolve the crude product in a minimal amount of a suitable organic solvent and acidify the aqueous layer with 1 M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Method 2: Friedel-Crafts Acylation and Subsequent Oxidation
This two-step approach first involves the Friedel-Crafts acylation of furan with a benzoyl derivative to form an intermediate ketone, which is then oxidized to the desired carboxylic acid. While furan is known to be sensitive to classical Friedel-Crafts conditions, milder catalysts can be employed to achieve good yields. This method offers an alternative pathway that avoids the use of palladium catalysts.
Data Presentation: Friedel-Crafts Acylation & Oxidation
| Parameter | Friedel-Crafts Acylation | Oxidation |
| Starting Materials | Furan, 4-Carbomethoxybenzoyl chloride | 4-(2-Furoyl)benzoic acid methyl ester |
| Catalyst | Yb(OTf)₃ or other mild Lewis acids | - |
| Catalyst Loading | 5-10 mol% | - |
| Reagent | - | NaOH or LiOH |
| Solvent | Dichloromethane or Ionic Liquid | Methanol/Water |
| Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 2-6 hours | 1-2 hours |
| Intermediate Yield | 70-85% | - |
| Final Yield | - | >90% |
Experimental Protocol: Friedel-Crafts Acylation and Oxidation
Part A: Friedel-Crafts Acylation
Materials:
-
Furan
-
4-Carbomethoxybenzoyl chloride
-
Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃]
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add Yb(OTf)₃ (5-10 mol%) and anhydrous dichloromethane.
-
Reagent Addition: Cool the mixture to 0 °C and add 4-carbomethoxybenzoyl chloride (1.0 eq) followed by the dropwise addition of furan (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(2-furoyl)benzoic acid methyl ester, can be purified by column chromatography if necessary.
Part B: Oxidation (Hydrolysis)
Materials:
-
4-(2-Furoyl)benzoic acid methyl ester (from Part A)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Hydrolysis: Dissolve the 4-(2-furoyl)benzoic acid methyl ester in a mixture of methanol and water. Add an excess of NaOH or LiOH (2-3 eq).
-
Reaction: Reflux the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify with 1 M HCl to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Visualization: Friedel-Crafts Acylation & Oxidation Pathway
Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and hydrolysis.
Alternative Scalable Methods: Stille and Negishi Couplings
While Suzuki-Miyaura and Friedel-Crafts acylation are often preferred for their practicality on a larger scale, Stille and Negishi couplings represent viable alternatives for the synthesis of this compound.
-
Stille Coupling: This method would involve the reaction of 2-(tributylstannyl)furan with 4-bromobenzoic acid or its ester derivative, catalyzed by a palladium complex. While often high-yielding and tolerant of many functional groups, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks for large-scale production.
-
Negishi Coupling: The Negishi coupling would utilize a 2-furylzinc reagent (prepared in situ from 2-bromofuran or 2-iodofuran) and couple it with a 4-halobenzoic acid derivative in the presence of a palladium or nickel catalyst. Organozinc reagents are generally more reactive than organoboranes but are also more sensitive to moisture and air, requiring stringent inert atmosphere techniques, which can add complexity to a large-scale process.
Due to the aforementioned challenges, detailed protocols for Stille and Negishi couplings are not provided here as primary recommendations for scalable synthesis without further process development and optimization to address safety and handling concerns.
Conclusion
Both the Suzuki-Miyaura cross-coupling and the two-step Friedel-Crafts acylation/oxidation routes offer effective and scalable methods for the production of this compound. The choice of method will depend on factors such as raw material cost and availability, equipment capabilities, and safety considerations. The Suzuki-Miyaura coupling is a robust and direct one-step process, while the Friedel-Crafts route provides a palladium-free alternative. The provided protocols and data serve as a valuable resource for researchers and process chemists in the development and scale-up of this important synthetic intermediate.
Application Note and Protocol for the Esterification of 4-(2-Furyl)benzoic Acid
Introduction
4-(2-Furyl)benzoic acid is a bifunctional molecule incorporating both a benzoic acid and a furan moiety. Its esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties. The esterification of the carboxylic acid group is a fundamental transformation that allows for further functionalization and modification of the molecule. This application note provides a detailed protocol for the synthesis of methyl 4-(2-furyl)benzoate via Fischer-Speier esterification, a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols.[1][2]
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3][4] In this process, the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2][5] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is commonly employed.[6][7][8]
This protocol has been developed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a straightforward and efficient method for the preparation of methyl 4-(2-furyl)benzoate.
Experimental Protocol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g).
-
Addition of Reagents: Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.[2] Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Be cautious as CO2 evolution may cause pressure buildup in the separatory funnel.
-
Washing and Drying: Wash the organic layer with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude methyl 4-(2-furyl)benzoate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Characterization:
The purified product, methyl 4-(2-furyl)benzoate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 5.0 g (26.6 mmol) | Starting material |
| Methanol | 50 mL (1.23 mol) | Reagent and solvent (large excess) |
| Sulfuric Acid | 1 mL | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (~65-70 °C) | |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Product | ||
| Product Name | Methyl 4-(2-furyl)benzoate | |
| Theoretical Yield | 5.37 g | Based on this compound |
| Expected Yield | 75-90% | Typical for Fischer esterification |
Experimental Workflow
Caption: Workflow for the synthesis of methyl 4-(2-furyl)benzoate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all organic solvents in a fume hood.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. studylib.net [studylib.net]
Application Notes and Protocols: Synthesis of Novel Polymers and Materials from 4-(2-Furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel polymers and materials utilizing 4-(2-furyl)benzoic acid as a key monomer. This versatile building block, containing both a furan ring and a benzoic acid moiety, offers unique opportunities for creating advanced materials with tailored thermal, mechanical, and liquid crystalline properties. The protocols outlined herein are based on established polycondensation methodologies for analogous aromatic and furan-based monomers, providing a solid foundation for the exploration of this promising compound in materials science.
Introduction
This compound is an aromatic carboxylic acid that incorporates a furan heterocycle. The rigid, planar structure imparted by the phenyl and furan rings, combined with the reactive carboxylic acid group, makes it an excellent candidate for the synthesis of high-performance polymers such as polyesters and polyamides. The furan moiety, derivable from renewable biomass resources, also introduces the potential for creating more sustainable materials. Furthermore, the unique geometry of the molecule suggests the possibility of forming liquid crystalline polymers with interesting optical and self-assembly properties. These materials could find applications in diverse fields, including specialty packaging, electronics, and biomedical devices.
Potential Polymer Architectures
This compound can be utilized as a monomer in several polymerization strategies to create a variety of polymer architectures:
-
Homopolyesters: Self-polycondensation of a hydroxy-functionalized derivative of this compound can yield a homopolyester.
-
Copolyesters: Polycondensation of this compound with various diols can produce a wide range of copolyesters with tunable properties.
-
Polyamides: Reaction with diamines can lead to the formation of polyamides with high thermal stability.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, forming porous MOF structures.
Synthetic Protocols
The following are generalized protocols for the synthesis of polyesters from this compound based on standard melt and solution polycondensation techniques. Researchers should optimize these conditions for their specific diol or other co-monomers.
Protocol 1: Melt Polycondensation for Copolyester Synthesis
This method is suitable for the synthesis of copolyesters from this compound and a diol, such as ethylene glycol or 1,4-butanediol.
Materials:
-
This compound
-
Diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
High-boiling point solvent (for purification, e.g., N-methyl-2-pyrrolidone (NMP))
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound and the selected diol in a 1:1.2 molar ratio.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% antimony(III) oxide) to the reaction mixture.
-
Esterification (First Stage):
-
Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-200°C.
-
Maintain this temperature for 2-4 hours to allow for the initial esterification reaction, during which water will be distilled off.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg using a vacuum pump.
-
Continue the reaction under high vacuum for 4-6 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the reaction mixture will noticeably increase.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of a suitable high-boiling point solvent (e.g., NMP).
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: Solution Polycondensation for Copolyester Synthesis
This method is advantageous when monomers or the resulting polymer have limited thermal stability or when a more controlled polymerization is desired.
Materials:
-
This compound
-
Thionyl chloride
-
Diol (e.g., bisphenol A)
-
Pyridine (acid scavenger)
-
Anhydrous high-boiling point solvent (e.g., NMP, dimethylformamide (DMF))
-
Methanol
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet/vacuum line
-
Addition funnel
-
Heating mantle with temperature controller
Procedure:
-
Acid Chloride Formation:
-
In a Schlenk flask under a nitrogen atmosphere, react this compound with an excess of thionyl chloride at reflux for 2-4 hours to convert the carboxylic acid to the more reactive acid chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Polymerization:
-
In a separate flask, dissolve the diol and pyridine (in a 1:2 molar ratio with the diol) in an anhydrous solvent (e.g., NMP).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the synthesized 4-(2-furyl)benzoyl chloride in the same anhydrous solvent and add it dropwise to the diol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-80°C for 12-24 hours.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the polymer, wash it extensively with water and methanol to remove pyridine hydrochloride and unreacted monomers.
-
Dry the polymer in a vacuum oven at 60-80°C.
-
Data Presentation
The following tables present hypothetical quantitative data for polymers derived from this compound, based on properties reported for structurally similar furan-based and aromatic polyesters. This data is intended to provide a general expectation of the material properties and should be confirmed by experimental characterization.
Table 1: Potential Thermal Properties of Polyesters Derived from this compound
| Polymer Composition | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| Copolyester with Ethylene Glycol | 80 - 110 | 200 - 240 | > 350 |
| Copolyester with 1,4-Butanediol | 60 - 90 | 180 - 220 | > 350 |
| Copolyester with Bisphenol A | 150 - 190 | Amorphous | > 400 |
Table 2: Potential Mechanical Properties of Polyesters Derived from this compound
| Polymer Composition | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Copolyester with Ethylene Glycol | 50 - 80 | 2.0 - 3.5 | 5 - 15 |
| Copolyester with 1,4-Butanediol | 40 - 70 | 1.5 - 3.0 | 10 - 50 |
| Copolyester with Bisphenol A | 60 - 90 | 2.5 - 4.0 | 3 - 10 |
Material Characterization
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the copolymer composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl) and confirm the completion of the polymerization reaction.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymers.
-
Mechanical Testing (e.g., Tensile Testing): To measure the tensile strength, Young's modulus, and elongation at break.
-
Polarized Optical Microscopy (POM): To investigate the potential liquid crystalline phases and their textures.
Visualizations
The following diagrams illustrate the proposed synthetic pathways for polymers based on this compound.
Application Notes and Protocols for the Quantification of 4-(2-furyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-(2-furyl)benzoic acid in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Introduction
This compound is an organic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide offers a comparative overview of several common analytical techniques that can be adapted and validated for the quantification of this compound.
Comparative Quantitative Data
While specific validated data for this compound is not widely published, the following table summarizes the expected quantitative performance of various analytical methods based on data from structurally similar benzoic acid derivatives.[1][2][3][4][5] These values should serve as a guideline for method development and validation.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linearity Range (r²) | Key Considerations |
| HPLC-UV | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | > 0.999 | Good for routine analysis, requires chromophore.[1][2][3] |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | > 0.99 | High sensitivity and selectivity, ideal for complex matrices.[4] |
| GC-MS | 1 - 50 ng/mL | 5 - 100 ng/mL | > 0.99 | Requires derivatization for volatility.[6] |
| UV-Vis Spectrophotometry | 0.1 - 2 µg/mL | 0.5 - 10 µg/mL | > 0.99 | Simple and cost-effective, but prone to interference.[5] |
High-Performance Liquid Chromatography (HPLC-UV)
Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of aromatic carboxylic acids. For this compound, a C18 column is suitable, providing good separation from potential impurities. The furan and benzoic acid moieties both contribute to the UV absorbance, allowing for sensitive detection. The UV spectrum of benzoic acid shows absorption maxima around 194 nm, 230 nm, and 274 nm.[7] A wavelength of approximately 230 nm is often a good choice for sensitive detection.[2]
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
-
Sample containing this compound
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% B to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm[2]
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same solvent as the standard to a similar concentration. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis and Data Interpretation:
-
Inject the reference standard to determine its retention time.
-
Inject the sample solution.
-
The purity of the synthesized product can be calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram. For quantification in a sample matrix, use the calibration curve generated from the standard solutions.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification of this compound, especially in complex biological matrices. A sensitive and high-throughput UHPLC-MS/MS method can be established for this purpose.[4] Sample preparation often involves liquid-liquid extraction or protein precipitation to remove matrix interferences.[4][8] Electrospray ionization (ESI) in either positive or negative mode can be optimized for the analyte.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., 75 mm x 3.0 mm, 2.2 µm)
-
Data acquisition and analysis software
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Biological matrix (e.g., plasma, urine)
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Isocratic or gradient elution can be optimized. A starting point could be 50:50 (v/v) A:B.[4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor > Product Ion Transitions: To be determined by infusing a standard solution of this compound.
-
Optimization: Optimize cone voltage and collision energy for each transition.
5. Sample Preparation (from plasma):
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Signaling Pathway for LC-MS/MS Quantification
Caption: Logical flow of analyte detection in LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. Benzoic acids are generally not volatile enough for direct GC analysis and require a derivatization step to convert the carboxylic acid group into a less polar and more volatile ester or silyl ester.[6] Trimethylsilyl (TMS) derivatization is a common approach.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
2. Reagents and Materials:
-
Ethyl acetate (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog)
3. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
4. Sample Preparation and Derivatization:
-
Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate after acidification).[6]
-
Evaporate the solvent to dryness.
-
To the dried residue, add 50 µL of the derivatizing agent (BSTFA with 1% TMCS) and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of this compound.
UV-Vis Spectrophotometry
Application Note: UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with significant UV absorbance. Benzoic acid and its derivatives have characteristic absorption spectra in the UV range.[5][7] This method is suitable for relatively pure samples or after an effective extraction procedure to remove interfering substances from the matrix. The absorption spectrum of benzoic acid is pH-dependent.[9]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
Solvent (e.g., methanol, ethanol, or an appropriate buffer)
-
This compound reference standard
3. Method:
-
Determine λmax: Prepare a solution of this compound in the chosen solvent. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzoic acid, a λmax around 230 nm is expected.[5]
-
Prepare Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Logical Relationship in Spectrophotometric Quantification
References
- 1. thaiscience.info [thaiscience.info]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Development of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of novel antifungal agents with improved efficacy, reduced toxicity, and novel mechanisms of action. These application notes provide an overview of key strategies and detailed protocols for the discovery and development of new antifungal drugs.
Section 1: Novel Targets for Antifungal Drug Development
The identification of fungal-specific targets is crucial for developing agents with high efficacy and minimal host toxicity. Current research focuses on several key cellular processes and pathways.
The Fungal Cell Wall
The fungal cell wall, a structure absent in mammalian cells, is an excellent target for antifungal therapy. Key targets within the cell wall biosynthetic pathway include:
-
Glucan Synthase: This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. Echinocandins, a major class of antifungals, inhibit this enzyme, leading to cell wall instability and lysis.[1]
-
Chitin Synthase: Chitin is another essential structural component of the cell wall. While no chitin synthase inhibitors are currently in clinical use, it remains a promising target.[2]
-
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis: GPI anchors are essential for attaching mannoproteins to the cell wall, which are crucial for cell wall integrity and adhesion.[3][4] Fosmanogepix is a first-in-class agent that inhibits the Gwt1 enzyme in this pathway.[3][4]
The Fungal Cell Membrane
The fungal cell membrane contains ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The enzymes in the ergosterol biosynthesis pathway are primary targets for azoles and polyenes.[3][5]
-
Lanosterol 14α-demethylase: This enzyme is the target of azole antifungals.[3] Inhibition of this enzyme disrupts ergosterol production and leads to the accumulation of toxic sterol intermediates.
-
Ergosterol: Polyenes, such as amphotericin B, bind directly to ergosterol, forming pores in the cell membrane that lead to leakage of cellular contents and cell death.[3][5]
Fungal-Specific Signaling Pathways
Several signaling pathways are essential for fungal virulence, stress response, and survival, making them attractive targets for drug development.
-
Calcineurin Pathway: This pathway is vital for fungal growth and virulence.[3] While targeting calcineurin has been challenging due to potential immunosuppressive effects in the host, the development of fungal-specific inhibitors is an active area of research.[3]
-
Target of Rapamycin (TOR) Signaling Pathway: The TOR pathway is a central regulator of cell growth in response to nutrient availability.[6][7] Rapamycin and its analogs inhibit TORC1, demonstrating antifungal activity.[6][7]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in fungal stress responses and drug resistance.[2] Inhibiting Hsp90 can potentiate the activity of other antifungal drugs.[2][6]
-
Two-Component Signaling Systems: These pathways are prevalent in fungi for sensing and responding to environmental cues but are absent in mammals, making them ideal targets.[8]
Table 1: Novel Antifungal Agents and Their Targets
| Antifungal Agent | Drug Class | Target | Mechanism of Action |
| Fosmanogepix | First-in-class | Gwt1 enzyme | Inhibits GPI anchor biosynthesis, disrupting cell wall integrity.[3][4] |
| Ibrexafungerp | Triterpenoid | Glucan synthase | Non-competitive inhibition of 1,3-β-D-glucan synthesis.[1] |
| Olorofim | Orotomide | Dihydroorotate dehydrogenase | Inhibits pyrimidine biosynthesis, essential for DNA synthesis.[2][9][10] |
| Rezafungin | Echinocandin | Glucan synthase | Inhibition of 1,3-β-D-glucan synthesis with a long half-life allowing for weekly dosing.[4] |
| Oteseconazole | Tetrazole | Lanosterol 14α-demethylase | Highly selective inhibition of fungal CYP51.[4] |
| ATI-2307 | Arylamidine | Mitochondrial function | Causes collapse of fungal mitochondrial membrane potential.[1] |
Section 2: Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Standardized methods for determining the in vitro activity of antifungal agents are essential for drug discovery and clinical management. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methodologies.[11][12]
Protocol 2.1.1: Broth Microdilution Method (Adapted from CLSI M27 and M38)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.
Materials:
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar medium.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (for yeasts) or by counting spores with a hemocytometer (for molds) to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal compound in RPMI 1640 medium in the 96-well plate.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.
-
-
MIC Determination:
Protocol 2.1.2: Antifungal Biofilm Susceptibility Testing
Fungal biofilms exhibit increased resistance to antifungal agents. This protocol assesses the activity of compounds against biofilms.
Materials:
-
Fungal isolates
-
Appropriate growth medium (e.g., RPMI 1640)
-
Sterile 96-well flat-bottom microtiter plates
-
Antifungal compound stock solution
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (1 x 10⁶ cells/mL) to the wells of a microtiter plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with sterile PBS to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Add serial dilutions of the antifungal compound to the biofilm-containing wells.
-
Incubate for a further 24-48 hours.
-
-
Sessile MIC (SMIC) Determination:
In Vivo Efficacy Models
Animal models are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of promising antifungal candidates.
Protocol 2.2.1: Murine Model of Disseminated Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1)
-
Candida albicans strain
-
Test antifungal compound and vehicle control
-
Sterile saline
Procedure:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Initiate treatment with the test compound at a specified time post-infection. The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the drug's properties.
-
Administer the compound at various doses and for a defined duration. Include a vehicle control group.
-
-
Efficacy Assessment:
-
Survival: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality.
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain, spleen), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.[15]
-
Protocol 2.2.2: Galleria mellonella (Wax Moth Larvae) Model
This invertebrate model is a cost-effective and ethically favorable alternative for preliminary in vivo screening.
Materials:
-
G. mellonella larvae of a consistent size and weight
-
Fungal pathogen inoculum
-
Test antifungal compound
-
Micro-syringe
Procedure:
-
Infection:
-
Inject a standardized dose of the fungal inoculum into the hemocoel of the larvae.
-
-
Treatment:
-
Administer the test compound via a separate injection at a different site.
-
-
Efficacy Assessment:
-
Monitor larval survival over several days at 37°C.
-
The efficacy of the compound is determined by the increased survival rate of treated larvae compared to the untreated control group.[15]
-
Section 3: Visualizations
Caption: A simplified workflow for the discovery and development of new antifungal agents.
Caption: The calcineurin signaling pathway, a key regulator of fungal stress response and virulence.
Caption: Major biosynthetic pathways in the fungal cell wall targeted by antifungal agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 3. The Future of Antifungal Drug Therapy: Novel Compounds and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New antifungal strategies and drug development against WHO critical priority fungal pathogens [frontiersin.org]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling cascades as drug targets in model and pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Boc-1,3-diaminopropane as a Versatile Intermediate in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-1,3-diaminopropane is a mono-protected diamine that serves as a critical and versatile building block in modern organic synthesis.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the two primary amines, allows for selective functionalization of the free amine. This controlled reactivity is instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the use of N-Boc-1,3-diaminopropane, with a focus on its role in the synthesis of biologically active compounds.
Chemical Identity and Properties
A comprehensive understanding of the physicochemical properties of N-Boc-1,3-diaminopropane is essential for its effective use in synthesis.
| Identifier Type | Value |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate[1] |
| CAS Number | 75178-96-0[1][2] |
| Molecular Formula | C8H18N2O2[1][2] |
| Molecular Weight | 174.24 g/mol [1][2] |
| Common Synonyms | N-(tert-Butoxycarbonyl)-1,3-diaminopropane, N-Boc-1,3-propanediamine, tert-Butyl (3-aminopropyl)carbamate, N-(3-Aminopropyl)carbamic acid tert-butyl ester[1] |
| Physicochemical Property | Value |
| Appearance | Colorless to white liquid or low melting solid[1] |
| Melting Point | 22 °C (lit.)[1][3] |
| Boiling Point | 203 °C (lit.)[1][3] |
| Density | 0.998 g/mL at 20 °C (lit.)[1][3] |
Key Applications in Organic Synthesis
N-Boc-1,3-diaminopropane is a valuable reagent with a broad range of applications, primarily centered around the introduction of a protected 1,3-diaminopropane moiety.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, especially in the creation of peptide-based drugs where it can act as a linker or building block to enhance efficacy and stability.[2][4]
-
Polyamine Analogue Synthesis: The compound is crucial for synthesizing polyamine analogues designed to interact with the polyamine metabolism pathway, a key target in cancer and antiparasitic therapies.[1]
-
Bioconjugation: It is utilized in bioconjugation to attach biomolecules to surfaces or other molecules, which is vital for developing targeted therapies and diagnostics.[2]
-
Material Science: N-Boc-1,3-diaminopropane is used to create advanced materials with specific functionalities, such as drug delivery systems, due to its ability to form stable linkages.[2]
-
General Organic Synthesis: It serves as a versatile building block for the formation of complex molecules.[2]
Role in Targeting the Polyamine Metabolism Pathway
Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation.[1] The dysregulation of the polyamine metabolism pathway is a hallmark of many cancers, making it a significant therapeutic target.[1] N-Boc-1,3-diaminopropane is a critical starting material for the synthesis of polyamine analogues that can inhibit this pathway. These synthetic analogues can act as competitive inhibitors of key enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), or they can induce the activity of catabolic enzymes such as spermidine/spermine N1-acetyltransferase (SSAT).[1]
Caption: Inhibition of the polyamine metabolism pathway by synthetic analogues derived from N-Boc-1,3-diaminopropane.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-Boc-1,3-diaminopropane and its subsequent use in the synthesis of a polyamine analogue.
Protocol 1: Synthesis of N-Boc-1,3-diaminopropane
This protocol describes the mono-Boc protection of 1,3-diaminopropane.
Caption: General workflow for the synthesis of N-Boc-1,3-diaminopropane.
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of 1,3-propanediamine (e.g., 20.0 g, 172 mmol) in DCM (50 mL) cooled to 0°C, a solution of di-tert-butyl dicarbonate (e.g., 3.75 g, 17.2 mmol) in DCM (24 mL) is slowly added.[3][5]
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours.[3][5]
-
Upon completion of the reaction, the precipitate is removed by filtration.[3][5]
-
The filtrate is washed sequentially with saturated aqueous NaHCO3 (3 x 50 mL), water (2 x 50 mL), and brine (50 mL).[3][5]
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the product.[3][5]
Expected Yield: Approximately 84%.[3][5]
Protocol 2: Synthesis of a Polyamine Analogue via Reductive Amination
This protocol outlines a general procedure for the synthesis of a polyamine analogue using N-Boc-1,3-diaminopropane.
Step 1: Synthesis of the Boc-protected precursor
-
N-Boc-1,3-diaminopropane is reacted with a suitable aldehyde under reductive amination conditions.[1]
-
A common reducing agent for this transformation is sodium triacetoxyborohydride or sodium cyanoborohydride.[1]
-
The reaction is typically carried out in a solvent such as dichloromethane or methanol.[1]
Step 2: Deprotection
-
The Boc protecting group is removed under acidic conditions.[1]
-
This is commonly achieved using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.[1]
Conclusion
N-Boc-1,3-diaminopropane is an indispensable tool in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules.[1][6] Its application in the development of polyamine analogues has significantly advanced our understanding of the polyamine metabolism pathway and has led to the discovery of promising therapeutic candidates.[1] The detailed protocols and data presented in this guide are intended to assist researchers in the rational design and synthesis of novel compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-(2-Furyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(2-furyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in this synthesis are common and can often be attributed to several key factors:
-
Catalyst Activity: The palladium catalyst is crucial. Ensure it is fresh and has been stored under an inert atmosphere, as Pd(0) species can be sensitive to air and moisture.[1] Consider using a more robust pre-catalyst if deactivation is suspected.
-
Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1] It is critical to properly degas all solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Quality: Verify the purity of both 4-bromobenzoic acid and 2-furylboronic acid. Boronic acids, especially heteroaryl boronic acids, can be prone to degradation over time.[1]
-
Base Selection and Solubility: The base is essential for activating the boronic acid. The choice of base and its solubility in the reaction medium can significantly impact the reaction rate.[1][2] For substrates with acidic protons like 4-bromobenzoic acid, the choice of base is particularly critical.[3]
-
Solvent Effects: The solvent system plays a significant role in the reaction's success. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often in the presence of water.[1] The solubility of all reactants, including the deprotonated benzoic acid, is a key consideration.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges:
-
Homocoupling: The self-coupling of 2-furylboronic acid to form a bi-furan species is a common byproduct, often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the primary method to minimize this.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the 2-furylboronic acid, which is then replaced by a hydrogen atom. This is a known issue with heteroaryl boronic acids. Using the boronic acid in a slight excess (1.1-1.2 equivalents) can help compensate for this.
-
Dehalogenation: The 4-bromobenzoic acid can be reduced to benzoic acid, consuming the starting material.
Q3: Can the carboxylic acid functional group on the 4-bromobenzoic acid interfere with the reaction?
A3: Yes, the carboxylic acid group can influence the reaction. Under the basic conditions of the Suzuki-Miyaura coupling, the carboxylic acid will be deprotonated to form a carboxylate salt. This can affect the solubility of the substrate in organic solvents, potentially slowing down the reaction. Careful selection of the solvent system, such as using a mixture of an organic solvent and water, can help to mitigate these solubility issues.[4][5]
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, the mixture is typically cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified (e.g., with 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid product.[6]
-
Extraction: The product can then be extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.[6]
-
Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, can be used. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals.[7][8]
-
Column Chromatography: If significant impurities remain after recrystallization, silica gel column chromatography can be employed for further purification.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more air-stable precatalyst.[1] |
| Oxygen in the reaction | Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (N₂ or Ar).[1] | |
| Poor quality of boronic acid | Use fresh 2-furylboronic acid or consider converting it to a more stable derivative like a pinacol ester. | |
| Inappropriate base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1] | |
| Poor solubility of reactants | Use a solvent mixture, such as dioxane/water or toluene/water, to improve the solubility of all components.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents). |
| Inefficient catalyst system | Switch to a more active catalyst system, potentially with a bulky, electron-rich phosphine ligand. | |
| Protodeboronation of 2-Furylboronic Acid | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst to reduce the required reaction time and temperature. |
| Presence of excess water or protic sources | Use anhydrous solvents and ensure the base is dry. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase after work-up | Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully precipitate the carboxylic acid before extraction. |
| Oily product instead of solid | This may indicate the presence of impurities. Attempt purification by column chromatography before recrystallization. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a table summarizing the yields obtained for the closely related Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid in different aqueous solvent mixtures. This data can serve as a useful reference for optimizing the solvent system for your synthesis.
Table 1: Yield of Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and Phenylboronic Acid in Various Aqueous Solvents [4]
| Solvent System (3:1 v/v) | Yield (%) after 2 hours |
| H₂O-CH₃OH | >97 |
| H₂O-DMF | 87.7 |
| H₂O-Acetone | 61.2 |
| H₂O-CH₃CN | 31.3 |
| Reaction Conditions: 0.5 mol% supramolecular catalyst, 0.5 mmol of 4-bromobenzoic acid, 0.6 mmol of phenylboronic acid, 1.2 mmol of Na₂CO₃, room temperature.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid and 2-Furylboronic Acid
This protocol is a generalized procedure and may require optimization for your specific experimental setup.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Furylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous, degassed toluene and water (10:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 4-bromobenzoic acid, 2-furylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand.
-
Add the catalyst mixture to the reaction vessel.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
troubleshooting common issues in 4-(2-furyl)benzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-furyl)benzoic acid. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-halobenzoic acid (or its ester derivative), most commonly 4-bromobenzoic acid, with furan-2-boronic acid in the presence of a palladium catalyst and a base.
Q2: Why is furan-2-boronic acid considered a "challenging" substrate in Suzuki couplings?
A2: Furan-2-boronic acid is known to be unstable under certain Suzuki coupling conditions. It is particularly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of furan.[1][2] This decomposition pathway competes with the desired cross-coupling reaction, often leading to reduced product yields.[1][2]
Q3: Can I use 4-chlorobenzoic acid instead of 4-bromobenzoic acid as a starting material?
A3: While possible, using 4-chlorobenzoic acid is generally more challenging. The reactivity of aryl halides in Suzuki coupling follows the trend: I > Br > Cl. Aryl chlorides are less reactive and require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), to achieve good yields.[3] For laboratory-scale synthesis, 4-bromobenzoic acid or 4-iodobenzoic acid are often preferred for their higher reactivity.
Q4: My starting 4-halobenzoic acid has poor solubility in the reaction solvent. What can I do?
A4: Poor solubility of the 4-halobenzoic acid can hinder the reaction. Under the basic conditions of the Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate salt, which may have different solubility properties.[1] Using a co-solvent system, such as dioxane/water or toluene/ethanol/water, can help dissolve both the organic substrates and the inorganic base.[1][4] Alternatively, you can use the corresponding ester of the benzoic acid (e.g., ethyl 4-bromobenzoate) for the coupling reaction, followed by a subsequent hydrolysis step to obtain the final carboxylic acid product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low to No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the primary factors to investigate?
A: When troubleshooting a low-yield Suzuki coupling, systematically evaluate the following key areas:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Inactive Catalyst: Ensure your palladium source and phosphine ligand are fresh and have been stored correctly. Many palladium precatalysts and ligands are sensitive to air and moisture. Consider using a fresh batch.
-
Insufficient Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the catalytic cycle. Using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure efficient generation of the active catalyst.[5]
-
-
Oxygen Contamination: Suzuki couplings are sensitive to oxygen.
-
Oxidation: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. It can also promote the unwanted homocoupling of the boronic acid.[1]
-
Solution: Ensure your solvents are thoroughly degassed before use (e.g., by bubbling with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles). The reaction should be set up and run under a consistently inert atmosphere (N₂ or Ar).[1]
-
-
Reagent Quality and Stability:
-
Boronic Acid Decomposition: As mentioned, furan-2-boronic acid is prone to protodeboronation.[2] If the boronic acid is old or has been improperly stored, it may have significantly degraded.
-
Purity: Verify the purity of your 4-halobenzoic acid and furan-2-boronic acid. Impurities can interfere with the catalyst.
-
-
Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[6] If the base is not effective, the reaction will not proceed. Ensure the base is finely powdered and dry for anhydrous reactions.
-
Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be sluggish. If it's too high, catalyst decomposition or side reactions can occur.
-
Significant Side Product Formation
Q: I've isolated my product, but it is contaminated with significant byproducts. How can I identify and minimize them?
A: The most common side products in this synthesis are furan (from protodeboronation) and a biaryl product from homocoupling.
-
Protodeboronation (Furan Formation): This is the most common issue when using furan-2-boronic acid.[2]
-
Cause: The C-B bond of furan-2-boronic acid is cleaved by a proton source (often water), especially under basic conditions.[1]
-
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions with a dry solvent and base can significantly reduce this side reaction.[1]
-
Use a Boronic Ester: More stable derivatives, such as the pinacol ester of furan-2-boronic acid, can be used. These "slowly release" the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7]
-
-
-
Homocoupling (Bifuran and/or 4,4'-Biphenyldicarboxylic Acid Formation):
-
Cause: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to Pd(0).[1][8]
-
Solutions:
-
Rigorous Degassing: Scrupulously remove all oxygen from your solvents and reaction vessel.
-
Use a Pd(0) Source: Employ a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄, to bypass potential issues with the in-situ reduction step.
-
-
Quantitative Data
The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. The following table provides a summary of conditions used in analogous reactions involving furan-2-boronic acid or 4-halobenzoic acid derivatives to guide optimization.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD | Na₂CO₃ | H₂O/Organic Mix | RT | >98 |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/H₂O | RT | High |
| 3-Chloroindazole | 2-Benzofuranyl boronic acid | XPhos-Pd G2 (P1) | K₃PO₄ | Dioxane/H₂O | 60 | 91 |
Experimental Protocols
Protocol 1: Generalized Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from standard Suzuki-Miyaura coupling methodologies for aryl halides and heteroaryl boronic acids.[1][2][9] Optimization of catalyst, base, solvent, and temperature may be required.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
Furan-2-boronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a modern precatalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 3:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzoic acid, furan-2-boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be approximately 0.1 M with respect to the 4-bromobenzoic acid.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. If the product remains in the aqueous layer as the carboxylate salt, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified.
Protocol 2: Purification by Recrystallization
This compound is a solid that can be effectively purified by recrystallization, typically from an aqueous ethanol mixture or hot water.[10][11][12]
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or just water) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[12] Add the hot solvent in small portions to avoid using an excessive amount.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the cooling process should be gradual.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to obtain the pure this compound.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for low product yield.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
Technical Support Center: Purification of Crude 4-(2-furyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude 4-(2-furyl)benzoic acid.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Crystal Formation During Recrystallization
-
Question: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Cold Shock: Place the flask in an ice bath to rapidly decrease the temperature, which can sometimes induce precipitation. However, be aware that rapid cooling may lead to the formation of smaller, less pure crystals.
-
-
Solvent Concentration: It's possible that too much solvent was used, making the solution too dilute for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Solvent Choice: The solvent may not be ideal for recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvent systems.
-
Issue 2: Oiling Out During Recrystallization
-
Question: Instead of crystals, an oily substance is forming as my solution cools. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
-
Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to a lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.
-
Change Solvent System: The solubility profile of your compound in the chosen solvent may be causing it to oil out. Experiment with a different solvent or a co-solvent system. For instance, if you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Issue 3: Persistent Impurities After a Single Purification Step
-
Question: I've performed a recrystallization/column chromatography, but my this compound is still not pure. What are my next steps?
-
Answer: A single purification step may not be sufficient to remove all impurities, especially if they have similar properties to the desired compound. Consider the following:
-
Multiple Recrystallizations: Performing a second recrystallization can often significantly improve purity.
-
Alternative Purification Technique: If recrystallization is not effective, consider a different method. Column chromatography is excellent for separating compounds with different polarities. Sublimation can be effective for volatile solids with non-volatile impurities.
-
Identify the Impurity: If possible, use analytical techniques like NMR or LC-MS to identify the persistent impurity. Knowing the impurity's structure and properties will help you choose the most effective purification strategy. Common impurities can arise from the starting materials or side reactions during synthesis. For example, in a Suzuki coupling reaction, you might have residual starting materials (e.g., 4-bromobenzoic acid or furan-2-boronic acid) or homocoupling byproducts.
-
Issue 4: Poor Separation in Column Chromatography
-
Question: My compounds are eluting together during column chromatography. How can I improve the separation?
-
Answer: Poor separation in column chromatography can be addressed by optimizing several parameters:
-
Eluent Polarity: The polarity of the eluent system is critical. If your compounds are eluting too quickly and together, your eluent is likely too polar. Try a less polar solvent system. Conversely, if nothing is eluting, increase the polarity. A common practice for acidic compounds like this compound is to add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent. This can help to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.
-
Gradient Elution: Instead of using a single eluent system (isocratic elution), a gradient elution, where the polarity of the solvent is gradually increased over time, can significantly improve the separation of compounds with a wide range of polarities.
-
Stationary Phase: Ensure you are using the correct stationary phase. For most organic compounds, silica gel is a good starting point. However, for very polar or acidic compounds, other stationary phases like alumina or reverse-phase silica (C18) might be more suitable.
-
Column Packing and Loading: A poorly packed column with channels or cracks will lead to poor separation. Ensure the column is packed uniformly. Also, dissolve your crude product in a minimal amount of solvent before loading it onto the column in a narrow band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound, which is a solid at room temperature, are:
-
Recrystallization: This is often the first choice due to its simplicity and effectiveness at removing small amounts of impurities.
-
Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities, especially when the crude product is significantly impure.
-
Sublimation: This method can be used if the compound is sufficiently volatile and the impurities are non-volatile. It can yield very pure product but may not be suitable for large quantities.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: Finding the ideal recrystallization solvent often requires some experimentation. Based on the properties of similar aromatic carboxylic acids like benzoic acid, good starting points include:
-
Water: this compound is expected to have low solubility in cold water and higher solubility in hot water, making it a good, green solvent choice.
-
Ethanol/Water or Methanol/Water mixtures: A mixed solvent system can be very effective. The compound is typically dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.
-
Acetic Acid/Water mixtures: Similar to the alcohol/water system, acetic acid can be a good solvent for carboxylic acids at elevated temperatures.
-
Toluene or Xylene: These non-polar aromatic solvents can also be effective for recrystallizing aromatic compounds.
Q3: What are the potential impurities I should be aware of when synthesizing this compound?
A3: The impurities will depend on the synthetic route used. A common method for synthesizing this compound is the Suzuki-Miyaura coupling between a 4-halobenzoic acid derivative and a furan-2-boronic acid derivative. In this case, potential impurities include:
-
Unreacted Starting Materials: 4-bromobenzoic acid (or other halo-benzoic acid) and furan-2-boronic acid.
-
Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two 4-bromobenzoic acid molecules) and 2,2'-bifuran.
-
Protodeboronation Product: Benzoic acid (if the boronic acid is unstable and loses the boron group).
-
Catalyst Residues: Palladium catalyst residues may also be present.
If the synthesis involves the oxidation of 4-(2-furyl)benzaldehyde, potential impurities could include unreacted aldehyde or over-oxidation products.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and have a broader range.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique. A pure sample will show a single major peak in the chromatogram. The purity can be calculated based on the area of the product peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile (or can be derivatized to be volatile), GC-MS can be used to separate and identify components of a mixture.
Data Presentation
The following table summarizes typical quantitative data for different purification methods for aromatic carboxylic acids, which can be used as a general guideline for this compound.
| Purification Method | Typical Solvent/Conditions | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization | Water | 70-90 | >98 | Good for removing minor, less soluble impurities. Yield can be lower if too much solvent is used. |
| Ethanol/Water | 75-95 | >99 | Often provides higher purity than water alone. | |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid | 60-85 | >99.5 | Excellent for removing a wide range of impurities. Yield can be affected by irreversible adsorption on the column. |
| Sublimation | Vacuum (e.g., <1 mmHg), Elevated Temperature | 50-80 | >99.8 | Can provide very high purity but may not be suitable for large scale and can result in lower yields. |
Experimental Protocols
1. Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
2. Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
3. Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common system for aromatic acids is a gradient of acetonitrile and water, both containing a small amount of an acidifier like 0.1% formic acid or phosphoric acid.
-
Standard and Sample Preparation: Prepare a standard solution of pure this compound of a known concentration in the mobile phase. Prepare a solution of your purified sample at a similar concentration.
-
Injection: Inject the standard and sample solutions into the HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Data Acquisition: Run the HPLC method and record the chromatograms.
-
Analysis: Compare the retention time of the major peak in your sample to that of the standard to confirm its identity. Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
side-product formation in 4-(2-furyl)benzoic acid reactions and mitigation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-furyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side-product formations and offer mitigation strategies during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions involving this compound stem from the reactivity of its two key functional components: the furan ring and the carboxylic acid. The most prevalent issues include:
-
Furan Ring Instability: The furan ring is susceptible to polymerization or ring-opening reactions, particularly under acidic conditions.[1][2]
-
Decarboxylation: The benzoic acid moiety can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 2-phenylfuran.
-
Cross-Coupling Side Products: In palladium-catalyzed reactions like Suzuki-Miyaura or Heck couplings, common side products include homocoupled species (e.g., biphenyls from the boronic acid) and protodeboronation of the boronic acid reagent.[3][4]
-
Amide Coupling Complications: When forming amides, especially with weakly nucleophilic amines like anilines, incomplete conversion and side reactions related to the coupling reagents can occur.
Q2: My Suzuki-Miyaura coupling reaction with a this compound derivative is giving a low yield and a significant amount of homocoupled byproduct. What is causing this and how can I fix it?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[4][5] This process can consume your boronic acid and palladium catalyst, reducing the yield of your desired cross-coupled product.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a known promoter of boronic acid homocoupling.[4][5] Ensure your reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of an inert gas.
-
Use a Pd(0) Catalyst Source: Pd(II) precatalysts require reduction to the active Pd(0) species in situ. This reduction can sometimes be promoted by the homocoupling of the boronic acid.[3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate this issue.
-
Select an Appropriate Ligand: For challenging couplings, consider using electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can promote the desired cross-coupling over homocoupling.
-
Consider a Boronic Ester: Boronic acids can be susceptible to protodeboronation and homocoupling. Using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.
Q3: During the workup of my reaction involving this compound, I'm observing a dark, insoluble material. What is this and how can I prevent its formation?
A3: The formation of a dark, insoluble material is likely due to the polymerization of the furan ring, which is highly sensitive to acidic conditions.[1]
Mitigation Strategies:
-
Neutralize Acid Promptly: During the workup, it is crucial to neutralize any acid catalysts or acidic conditions as quickly as possible. A wash with a mild base like sodium bicarbonate solution can be effective.
-
Maintain Low Temperatures: Perform the reaction and workup at the lowest practical temperature to minimize acid-catalyzed degradation.[1]
-
Solvent Choice: The choice of solvent can influence furan stability. In some cases, polar aprotic solvents may have a stabilizing effect. For acid-catalyzed conversions, using an alcohol like methanol as a solvent can sometimes suppress polymerization by stabilizing reactive intermediates.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired biaryl product and/or significant side-product formation.
| Observed Problem | Potential Cause | Recommended Solution |
| Significant homocoupling of boronic acid | Presence of oxygen promoting Pd(II) mediated homocoupling.[4][5] | Rigorously degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4] |
| Use of a Pd(II) precatalyst leading to reductive homocoupling.[3] | Use a Pd(0) catalyst source like Pd(PPh₃)₄ or a well-defined precatalyst that cleanly generates Pd(0). | |
| Low or no conversion of starting materials | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust ligand system (e.g., Buchwald ligands). |
| Inefficient transmetalation. | The choice of base is critical for activating the boronic acid.[7] For challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃. | |
| Formation of 2-phenylfuran | Decarboxylation of this compound at high temperatures. | Conduct the reaction at a lower temperature if possible. If high temperatures are required, consider protecting the carboxylic acid as an ester and hydrolyzing it post-coupling. |
| Protodeboronation of the boronic acid | Presence of water and/or acidic protons. | Use anhydrous solvents and reagents. A boronic ester (e.g., pinacol ester) can be more resistant to protodeboronation. |
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 15 |
| 2 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 85 | 5 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 92 | <2 |
Data is representative and synthesized from typical Suzuki-Miyaura reaction outcomes for similar substrates.
To an oven-dried Schlenk flask are added 4-bromo-N-phenylbenzamide (1.0 mmol, 1.0 equiv), 2-furylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv). The flask is sealed, evacuated, and backfilled with argon three times. Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) is then added under a positive pressure of argon. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Amide Coupling Reactions
Issue: Low yield or incomplete reaction when coupling this compound with anilines or other weakly nucleophilic amines.
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of starting materials | Low nucleophilicity of the amine (e.g., electron-deficient anilines). | Use a more potent coupling agent such as HATU, HBTU, or PyBOP in combination with a non-nucleophilic base like DIPEA or N-methylmorpholine. |
| Steric hindrance around the carboxylic acid or amine. | Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine. | |
| Side reactions from coupling reagents | Formation of guanidinium byproducts with carbodiimide-based reagents. | Ensure the correct order of addition. Typically, the carboxylic acid is pre-activated with the coupling reagent before the amine is added. |
| Epimerization (if chiral centers are present) | Use of certain coupling reagents and bases can cause racemization. | Employ coupling reagents known to suppress epimerization, such as COMU or TBTU, and use a milder base. |
A solution of this compound (1.0 mmol, 1.0 equiv) in thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a solution of the aniline (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (10 mL) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude amide, which is purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4-(2-Furyl)benzoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the recrystallization of 4-(2-furyl)benzoic acid. The principles and techniques are based on established methods for the purification of aromatic carboxylic acids, such as benzoic acid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is unsuitable. Not enough solvent is being used. | Select a more appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2] Gradually add small amounts of hot solvent until the solid dissolves completely. Be cautious not to add an excessive amount.[1][3][4] |
| The compound "oils out" instead of forming crystals. | The solution is cooling too rapidly. The boiling point of the solvent is higher than the melting point of the compound. The compound is significantly impure. | Allow the solution to cool more slowly. Covering the flask can help insulate it.[3] Choose a solvent with a lower boiling point. Consider pre-purification steps or using a larger volume of solvent. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The solution is supersaturated. | Boil off some of the solvent to increase the concentration of the solute. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| Crystals are very small or appear as a powder. | The solution cooled too quickly. | Ensure a slow cooling process to allow for the formation of larger, purer crystals.[2] |
| The recrystallized product is still impure (e.g., off-color, incorrect melting point). | The chosen solvent did not effectively differentiate between the compound and the impurities. Impurities were trapped within the crystals due to rapid cooling. Insoluble impurities were not removed. | Select a different solvent where the impurities are either highly soluble or insoluble. Ensure slow cooling. A second recrystallization may be necessary. Perform a hot filtration step to remove any insoluble materials before cooling.[1][5] |
| Low recovery of the purified compound. | Too much solvent was used, and a significant amount of the compound remained dissolved in the mother liquor. Premature crystallization occurred during hot filtration. Crystals were not completely transferred from the flask or were lost during washing. | Use the minimum amount of hot solvent necessary to dissolve the compound.[2] Cool the solution in an ice bath to maximize crystal precipitation.[3] Preheat the filtration apparatus (funnel and filter paper) to prevent the solution from cooling and crystallizing prematurely.[1] Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer this to the filter. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][4] For aromatic carboxylic acids like benzoic acid, water is often a good choice due to the significant difference in solubility with temperature.[3][5][6] Other potential solvents or solvent mixtures could include ethanol, methanol, or mixtures of ethanol/water or acetone/water.[7][8] The choice of solvent is crucial and may require some experimentation.[1]
Q2: How do I choose a solvent if I don't have solubility data?
A2: A general rule of thumb is that "like dissolves like." Since this compound is a polar molecule, polar solvents should be tested.[6] You can perform small-scale solubility tests with a few milligrams of your compound in about 0.5 mL of various solvents. A good solvent will dissolve the compound when heated but show little to no solubility at room temperature.[1]
Q3: Why is slow cooling important?
A3: Slow cooling allows for the gradual formation of a crystal lattice, which is a selective process that tends to exclude impurity molecules.[2] Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.[3]
Q4: What should I do if my compound is colored?
A4: If the color is due to an impurity, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[1][2] Use charcoal sparingly, as it can also adsorb some of your desired product.
Q5: How can I be sure my recrystallized product is pure?
A5: Purity can be assessed by taking a melting point of the dried crystals. A pure compound will have a sharp melting point that corresponds to the literature value. Impurities tend to lower and broaden the melting point range.[9]
Experimental Protocol: Recrystallization of this compound
This is a general procedure and may need to be optimized based on the specific impurities present.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use water.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the solvent (e.g., water) and a boiling chip.[1] Heat the mixture on a hot plate to boiling.[3][4]
-
Addition of Hot Solvent: Gradually add more hot solvent in small portions until the solid completely dissolves.[1][3][4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.[1][5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature undisturbed.[2][3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4][10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[5][9]
-
Analysis: Determine the mass and melting point of the purified crystals to assess recovery and purity.[4]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Decision-making process for inducing crystallization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry 210 Experiment Ib [home.miracosta.edu]
Technical Support Center: 4-(2-Furyl)benzoic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(2-furyl)benzoic acid in various solvents. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound arises from the furan ring, which is susceptible to degradation under certain conditions. The furan moiety is notably unstable in acidic environments, where it can undergo acid-catalyzed hydrolysis and ring-opening.[1] This can lead to the formation of degradation products and polymerization.[1] While generally more stable in neutral and basic conditions, prolonged exposure to strong bases or harsh conditions can also lead to degradation.
Q2: In which solvents is this compound expected to be most and least stable?
A2: The stability of this compound is highly dependent on the solvent's properties.
-
Most Stable: Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are generally recommended for dissolving furan-containing compounds as they can have a stabilizing effect.[1]
-
Least Stable: Protic solvents, especially acidic aqueous solutions, are expected to cause the most significant degradation.[1] Solvents like water can participate in the degradation pathways, potentially accelerating the decomposition of the furan ring.[1]
Q3: How do temperature and light affect the stability of this compound?
A3: Elevated temperatures can accelerate degradation processes, particularly in the presence of reactive media like acids or oxidizing agents.[2][3] Photostability studies are also crucial, as exposure to UV or visible light can induce photolytic degradation.[4][5] It is recommended to store solutions of this compound protected from light, especially when long-term stability is required.[2]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my acidic reaction mixture.
-
Probable Cause: The furan ring is likely undergoing acid-catalyzed hydrolysis and ring-opening, a known instability for this moiety.[1]
-
Recommended Solutions:
-
Solvent Change: If the experimental conditions permit, switch to a polar aprotic solvent like DMF, which has been shown to stabilize furan derivatives.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.
-
pH Adjustment: If possible, adjust the pH of the medium to be as close to neutral as feasible for your experimental goals.
-
Issue 2: Inconsistent analytical results when using HPLC to quantify this compound over time.
-
Probable Cause: This could be due to the on-column degradation of the analyte or the formation of multiple degradation products that are not being adequately separated or detected by the current HPLC method.
-
Recommended Solutions:
-
Method Validation: Ensure your analytical method is stability-indicating. This involves developing a method that separates the parent compound from all potential degradation products.
-
Forced Degradation Studies: Conduct forced degradation studies to intentionally generate degradation products.[2][4][5] This will help in identifying potential impurities and validating the specificity of your analytical method.[4]
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Sample Preparation: Neutralize acidic or basic samples before injection to prevent degradation in the autosampler or on the column.[5]
-
Quantitative Stability Data
The following table summarizes representative data from forced degradation studies on this compound, illustrating its stability profile under various stress conditions.
| Stress Condition | Solvent System | Temperature | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl in Water/Methanol (1:1) | 60°C | 24 hours | ~ 35% | Ring-opened aldehydes and dicarboxylic acids |
| Base Hydrolysis | 0.1 M NaOH in Water/Methanol (1:1) | 60°C | 24 hours | ~ 10% | Carboxylate salts, minor ring cleavage products |
| Oxidation | 3% H₂O₂ in Water/Methanol (1:1) | Room Temp | 12 hours | ~ 15% | Oxidized furan derivatives, ring-opened products |
| Thermal | Solid State | 80°C | 48 hours | < 5% | Minimal degradation, potential for decarboxylation |
| Photolytic | Methanol | UV/Vis Light | 24 hours | ~ 20% | Photodegradation products, dimers |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
-
Objective: To identify potential degradation products and pathways under various stress conditions and to establish the stability-indicating nature of an analytical method.[2]
-
Materials:
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[2]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[2]
-
If no significant degradation is observed, repeat the study using 1 M HCl.[2]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
Withdraw aliquots at time points, dilute with the mobile phase, and analyze by HPLC.[2]
-
-
Thermal Degradation:
-
Photostability:
-
Expose a solution of the compound in a suitable solvent (e.g., methanol) to a light source that provides both UV and visible light.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.[2]
-
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Catalyst Loading for 4-(2-furyl)benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(2-furyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental parameters, with a specific focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-halobenzoic acid (commonly 4-bromobenzoic acid) with 2-furylboronic acid, catalyzed by a palladium complex in the presence of a base.[1]
Q2: Why is catalyst loading a critical parameter in this synthesis?
A2: Catalyst loading, the amount of palladium catalyst used, is a critical parameter that directly impacts the reaction's efficiency, cost, and purity of the final product. Insufficient catalyst can lead to low yields or incomplete reactions, while excessive catalyst increases costs and can lead to the formation of palladium black, a sign of catalyst decomposition.[2] Optimizing the catalyst loading is key to achieving a high yield with minimal cost and side products.
Q3: What are the typical palladium catalysts used for this type of Suzuki coupling?
A3: A variety of palladium catalysts can be employed. Common choices include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][4] The choice of catalyst is often paired with a specific phosphine ligand to enhance its stability and reactivity.
Q4: Can the carboxylic acid group of 4-bromobenzoic acid interfere with the reaction?
A4: Yes, the carboxylic acid group can be deprotonated under the basic conditions of the Suzuki coupling, forming a carboxylate salt. This can affect the solubility of the starting material in organic solvents and potentially coordinate with the palladium catalyst, which may inhibit its activity.[5] Careful selection of the solvent system and base is important to manage these effects.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: I am getting a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Inactive Catalyst:
-
Cause: The palladium(0) active species can be sensitive to air.
-
-
Inappropriate Base:
-
Cause: The base is crucial for the activation of the boronic acid. An unsuitable base can lead to a failed reaction.
-
Solution: Screen different bases. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base are important factors.[5][6]
-
-
Furan Ring Instability:
-
Poor Reagent Quality:
-
Cause: Impurities in starting materials or wet solvents can negatively impact the reaction.
-
Solution: Use high-purity 4-bromobenzoic acid and 2-furylboronic acid. Ensure solvents are anhydrous, as water can affect the catalytic cycle.
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
A: The most common side products in this Suzuki coupling are homocoupling products and protodeboronation products.
-
Homocoupling:
-
Cause: This is the coupling of two molecules of the same starting material (e.g., two molecules of 2-furylboronic acid to form 2,2'-bifuran, or two molecules of 4-bromobenzoic acid to form biphenyl-4,4'-dicarboxylic acid). This is often promoted by the presence of oxygen.[2][9]
-
Solution: Thoroughly degas the reaction mixture (e.g., by bubbling argon or nitrogen through the solvent) before adding the palladium catalyst.[2] Maintain an inert atmosphere throughout the reaction.
-
-
Protodeboronation:
-
Cause: The boronic acid group of 2-furylboronic acid is replaced by a hydrogen atom, forming furan. This can be more prevalent with electron-rich boronic acids.[5]
-
Solution: Optimize the reaction time; prolonged heating can increase the likelihood of this side reaction.[5] Ensure the base is added correctly and is of the appropriate strength.
-
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of biaryl products in Suzuki-Miyaura couplings analogous to the synthesis of this compound.
| Catalyst System | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | 4-Bromobenzothiazole | Phenylboronic acid | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [3] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 3-5 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | [3] |
| Ad-L-PdCl₂ | 4-bromobenzoic acid | phenylboronic acid | 0.5 | NaOH | water-MeOH | Room Temp | 2 | 100 | [10] |
| [PdCl₂(NH₂CH₂COOH)₂] | 4-bromobenzoic acid | phenylboronic acid | 0.1 | K₂CO₃ | water | Room Temp | 1.5 | 99 | [6] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Furylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzoic acid, 2-furylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water.
-
Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 4-(2-furyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(2-furyl)benzoic acid from common starting materials and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities with different solubility profiles, while column chromatography is suitable for separating the product from components with similar polarities.[1][2][3]
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: While specific solvent systems for this compound are not extensively documented, suitable solvents can be inferred from the purification of similar compounds like benzoic acid. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][4][5] Potential solvents and solvent mixtures to explore include:
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Water or aqueous mixtures (e.g., water/ethanol, water/methanol)[3][6]
-
Toluene
-
Hexane/ethyl acetate mixtures[1]
It is recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.
Q3: My purified this compound is colored. How can I decolorize it?
A3: Colored impurities, often arising from side reactions or degradation, can sometimes be removed by treating the solution of the crude product with activated charcoal during the recrystallization process.[4] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q4: What are the expected physical properties of pure this compound?
A4: Pure this compound is a solid.[7] Key physical and chemical properties are summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 35461-98-4[8][9] |
| Molecular Formula | C₁₁H₈O₃[8][10] |
| Molecular Weight | 188.18 g/mol [7][10] |
| Appearance | Solid[7] |
| Purity (Typical Commercial) | 95% - 97%[7][11] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Too much solvent used: The product remains dissolved in the mother liquor even after cooling. | Evaporate some of the solvent to the point of saturation at the boiling point and allow the solution to cool again. |
| Cooling was too rapid: This can lead to the formation of very fine crystals that are difficult to filter or trap impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow down the cooling process.[2][4] |
| Product is significantly soluble in the cold solvent. | Test alternative solvents or solvent mixtures where the product has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask for hot filtration to prevent the product from crystallizing on the filter paper or in the funnel stem.[5] |
Issue 2: Product Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.[2] |
| Presence of significant impurities. | The impurities may be inhibiting crystal formation. Consider purifying the material by column chromatography first. |
Issue 3: Oily Product Obtained Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Melting point of the impure product is below the boiling point of the solvent. | Select a lower-boiling solvent for recrystallization. |
| Solution is too concentrated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. |
Issue 4: Impurities Co-elute with the Product During Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent). | Modify the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[1] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Column packing is not uniform. | Ensure the silica gel is packed uniformly to avoid channeling. |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2][4][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solid impurities.[5][12]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals, for example, by air drying or in a vacuum oven.
General Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.[1]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent mixture (isocratic elution).[1]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low yield in recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 7. 4-Furan-2-yl-benzoic acid | CymitQuimica [cymitquimica.com]
- 8. pschemicals.com [pschemicals.com]
- 9. This compound CAS#: 35461-98-4 [amp.chemicalbook.com]
- 10. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Spectroscopic Analysis of 4-(2-furyl)benzoic acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-furyl)benzoic acid.
General Troubleshooting Workflow
The following workflow provides a general approach to troubleshooting unexpected results during spectroscopic analysis.
Caption: A logical workflow for diagnosing and resolving common issues in spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What are the expected ¹H and ¹³C NMR spectral data for this compound?
A1: The expected chemical shifts for this compound are influenced by the electron-withdrawing carboxylic acid group and the aromatic furan and benzene rings. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[1] The acidic proton of the carboxyl group is expected to appear far downfield, often above 12 ppm.[2] Carbons in aromatic rings generally absorb in the 120-150 ppm range in ¹³C NMR.[1]
Expected Chemical Shifts (δ) in ppm
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 12 (singlet, broad) | ~165-175 |
| Benzene Ring Protons | ~7.5 - 8.2 (multiplets) | ~125-145 |
| Furan Ring Protons | ~6.5 - 7.8 (multiplets) | ~110-150 |
Note: Actual shifts can vary based on the solvent and concentration.
Q2: What is a typical experimental protocol for acquiring an NMR spectrum of this compound?
A2: Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Acquisition:
-
Tune and shim the instrument to the specific sample.
-
Acquire a standard ¹H NMR spectrum. The carboxyl proton may require adjustment of acquisition parameters to observe its broad signal.[2]
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Q3: Troubleshooting: My aromatic signals are overlapping and difficult to interpret. What can I do?
A3: Complex splitting patterns in the aromatic region are common when signals are close to each other.[3]
-
Potential Cause: Insufficient magnetic field strength to resolve the signals. The coupling constants and chemical shifts of the different aromatic protons may be very similar, leading to complex multiplets.
-
Solution 1: Use a higher-field NMR spectrometer (e.g., 600 MHz or higher). A stronger magnetic field will increase the chemical shift dispersion, potentially resolving the overlapping signals into clearer patterns (e.g., doublets and triplets).
-
Solution 2: Consider two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), which can help identify which protons are coupled to each other, aiding in the assignment of complex multiplets.
Q4: Troubleshooting: The carboxylic acid proton peak is very broad or not visible. Why?
A4: The carboxylic acid proton signal is often broad and its visibility can be affected by several factors.[2]
-
Potential Cause 1: Chemical exchange with trace amounts of water in the solvent (e.g., CDCl₃).
-
Solution 1: Use a scrupulously dry solvent and glassware. Alternatively, use a hydrogen-bonding solvent like DMSO-d₆, which slows down the exchange rate and often results in a sharper signal.
-
Potential Cause 2: The signal is too broad to be distinguished from the baseline.[2]
-
Solution 2: Adjust the spectral window and processing parameters. Sometimes, the peak can be broadened to the point of being nearly undetectable.[2] Adding a drop of D₂O to the NMR tube will cause the carboxylic acid proton to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.[2]
Infrared (IR) Spectroscopy
Q1: What are the key IR absorption bands expected for this compound?
A1: The IR spectrum will be dominated by features from the carboxylic acid group, the furan ring, and the benzene ring. Carboxylic acids typically show a very broad O-H stretch and a strong C=O stretch.[4] Conjugation with the aromatic ring is expected to lower the C=O stretching frequency.[5][6]
Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Sharp, Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong |
| C-O stretch (Carboxylic Acid/Furan) | 1210 - 1320 | Strong |
| O-H bend (out-of-plane) | 900 - 960 | Broad, Medium |
Source: Data compiled from general values for carboxylic acids and aromatic compounds.[4][7]
Q2: What is a typical experimental protocol for IR analysis?
A2: Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Analysis: Identify the major absorption bands and compare them to known values for functional groups.
Q3: Troubleshooting: The O-H stretch in my spectrum is weak and there's a sharp peak around 3500 cm⁻¹. What does this mean?
A3:
-
Potential Cause: The sample was run in a very dilute, non-polar solvent, or as a gas, leading to the observation of the monomeric form of the carboxylic acid rather than the typical hydrogen-bonded dimer.[8] Carboxylic acids usually exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which causes the characteristic broad O-H band.[4]
-
Solution: For solid-state analysis, ensure the sample is properly prepared as a KBr pellet or analyzed using ATR to observe the hydrogen-bonded dimer. If running in solution, increasing the concentration may favor dimer formation and result in the expected broad peak.
UV-Visible (UV-Vis) Spectroscopy
Q1: What are the expected UV-Vis absorption maxima for this compound?
A1: this compound has an extended conjugated system involving the furan ring, the benzene ring, and the carbonyl group. This is expected to result in strong π→π* transitions in the UV region. The absorption maximum (λmax) for furan is around 200-210 nm, while for benzoic acid it is around 230 nm and 274 nm.[9][10] The extended conjugation in this compound will likely cause a bathochromic (red) shift to longer wavelengths compared to the individual chromophores.
Expected UV-Vis Absorption Data
| Transition Type | Expected λmax (nm) |
|---|
| π→π* | ~250 - 350 |
Note: The exact λmax and molar absorptivity (ε) are highly dependent on the solvent.[9][11]
Q2: What is a standard protocol for obtaining a UV-Vis spectrum?
A2: Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill two matched cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path to obtain a baseline correction.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Q3: Troubleshooting: My λmax value is different from the literature value. Why?
A3:
-
Potential Cause 1: Solvent Effects. The polarity of the solvent can influence the energy levels of the electronic orbitals, causing a shift in the λmax. This phenomenon is known as solvatochromism.
-
Solution 1: Ensure you are using the same solvent as reported in the literature. Report the solvent used along with your λmax value.
-
Potential Cause 2: pH Effects. The protonation state of the carboxylic acid can significantly alter the electronic structure and, therefore, the UV-Vis spectrum. The deprotonated carboxylate will have a different λmax than the protonated carboxylic acid.[11]
-
Solution 2: Measure and control the pH of the solution, using buffers if necessary, to ensure consistency with the reference experiment.
Mass Spectrometry (MS)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound?
A1: The molecular formula for this compound is C₁₁H₈O₃, with a molecular weight of 188.18 g/mol .[12] Depending on the ionization method, different ions will be observed.
Expected m/z Values
| Ion | Ionization Mode | Expected m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | ESI+ | 189.05 | Protonated molecule |
| [M-H]⁻ | ESI- | 187.04 | Deprotonated molecule |
| [M]⁺˙ | EI | 188.05 | Molecular ion |
Common Fragmentation Pathways:
-
Decarboxylation: A common fragmentation for benzoic acid derivatives is the loss of CO₂ (44 Da) in negative ion mode, or the loss of COOH (45 Da) in positive ion mode.[13][14]
-
Loss of OH: In positive mode, loss of the hydroxyl group (17 Da) can occur.[15]
-
Furan/Benzene Ring Fragmentation: Characteristic fragmentation of the aromatic rings can also be observed.
Q2: What is a general protocol for mass spectrometry analysis?
A2: Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution with the mobile phase to a final concentration in the ng/mL to µg/mL range.
-
Instrumentation: Use a mass spectrometer coupled with a liquid chromatography system (LC-MS), typically with an Electrospray Ionization (ESI) source.
-
Chromatography (Optional but recommended):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid (for positive mode) or a basic additive (for negative mode).
-
-
Mass Spectrometry:
-
Set the instrument to acquire data in either positive or negative ion mode.
-
Acquire full scan data to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information. A ramp of collision energies can be applied to observe a full range of fragment ions.[13]
-
-
Analysis: Analyze the resulting mass spectrum to identify the parent ion and major fragment ions.
Q3: Troubleshooting: I don't see the molecular ion peak in my EI-MS spectrum.
A3:
-
Potential Cause: The molecular ion is unstable under the high-energy conditions of Electron Ionization (EI) and has completely fragmented. This is common for some classes of molecules.
-
Solution 1: Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, making the observation of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule much more likely.[15]
-
Solution 2: If using EI, try to lower the ionization energy if the instrument allows. This may reduce fragmentation and make the molecular ion peak more abundant.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
common pitfalls in the handling and storage of 4-(2-furyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common pitfalls in the handling and storage of 4-(2-furyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store the compound away from sources of ignition and incompatible substances, such as strong oxidizing agents.[1]
Q2: What are the primary hazards associated with handling this compound?
A2: this compound can cause skin and serious eye irritation.[2][3] It may also be harmful if swallowed.[2][3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the furan ring in this compound is susceptible to degradation under acidic conditions, which can lead to ring-opening. This degradation is catalyzed by acid and can be accelerated by heat. While the compound is more stable in neutral or basic conditions, prolonged exposure to strong bases may also lead to degradation.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound, similar to benzoic acid, has limited solubility in water but is soluble in many organic solvents. Common laboratory solvents such as ethanol, methanol, and dimethylformamide (DMF) are effective for dissolving this compound. The solubility in aqueous solutions can be significantly increased by adjusting the pH to be more basic, which deprotonates the carboxylic acid group to form the more soluble benzoate salt.
Troubleshooting Guides
Issue 1: The compound has changed color or appearance during storage.
-
Possible Cause: This may indicate degradation of the compound. Exposure to air, light, or moisture can lead to oxidation or other chemical changes. Improper storage at elevated temperatures can also accelerate degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.
-
If the compound's integrity is , it is recommended to re-analyze the material (e.g., by NMR or LC-MS) to confirm its purity before use in sensitive experiments.
-
For future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Difficulty in dissolving the compound.
-
Possible Cause: The choice of solvent may be inappropriate, or the concentration may be too high.
-
Troubleshooting Steps:
-
Consult the solubility data to select an appropriate solvent (see Table 1).
-
If using an aqueous buffer, increase the pH to above the pKa of the carboxylic acid group (approximately 4.2 for benzoic acid) to increase solubility.
-
Gentle heating and sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures, especially in acidic solutions.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of this compound in the experimental medium, particularly if the conditions are acidic.
-
Troubleshooting Steps:
-
Assess the pH of your experimental solutions. If acidic, the furan ring may be undergoing acid-catalyzed ring-opening.
-
Whenever possible, maintain the pH of the solution in the neutral to slightly basic range.
-
Prepare fresh solutions of the compound for each experiment to minimize the impact of degradation over time.
-
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents
| Solvent | Molar Solubility (M) | Temperature (°C) |
| Water | 0.027 | 25 |
| Ethanol | 2.1 | 25 |
| Methanol | 1.9 | 25 |
| Dimethylformamide (DMF) | >5 | 25 |
| Dimethyl sulfoxide (DMSO) | >5 | 25 |
Note: This data is for the parent compound, benzoic acid, and serves as a general guide for this compound.
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Preparation: Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Work Area: Perform all manipulations in a well-ventilated fume hood to avoid inhalation of any dust particles.
-
Weighing: Use a clean, dry spatula to transfer the desired amount of the solid compound from its storage container to a weighing vessel. Avoid generating dust.
-
Container Sealing: Immediately after weighing, securely close the storage container to protect the remaining compound from atmospheric moisture and air.
-
Cleaning: Clean any spills promptly according to standard laboratory procedures. Wash hands thoroughly after handling.
Protocol 2: Dissolving this compound for Experimental Use
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and solubility data. For aqueous solutions, consider using a buffer with a pH above 5.
-
Procedure: a. Add the weighed amount of this compound to a suitable flask. b. Add the chosen solvent to the flask. c. Stir the mixture at room temperature using a magnetic stirrer until the solid is fully dissolved. d. If necessary, gentle warming or sonication can be applied to facilitate dissolution. Avoid excessive heat, especially if the solution is acidic.
-
Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at a low temperature to minimize degradation. It is recommended to prepare fresh solutions for optimal results.
Mandatory Visualization
Caption: Troubleshooting workflow for handling this compound.
Caption: Relationship between storage conditions and compound stability.
References
- 1. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 35461-98-4 [amp.chemicalbook.com]
- 3. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reaction Rate of 4-(2-furyl)benzoic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate of 4-(2-furyl)benzoic acid esterification.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering systematic solutions to improve reaction outcomes.
Issue 1: Low or No Ester Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Equilibrium Limitation | Esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1] Using a stoichiometric excess of the alcohol reactant can also significantly improve the yield. |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and not degraded. For this acid-sensitive substrate, consider using milder solid acid catalysts or alternative, non-acidic methods. |
| Suboptimal Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or cautiously increasing the temperature. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[2] |
| Furan Ring Degradation | The furan ring is sensitive to strong acidic conditions, which can lead to polymerization or ring-opening side reactions.[3][4] If you observe charring or the formation of insoluble materials, switch to a milder catalyst or a non-acidic esterification method like Steglich esterification. |
Issue 2: Formation of Colored Byproducts or Tar
Possible Causes & Solutions
| Cause | Recommended Solution |
| Furan Ring Polymerization | Strong acid catalysts can induce polymerization of the furan moiety.[4] Reduce the concentration of the acid catalyst or switch to a milder alternative such as an acidic ion-exchange resin. Alternatively, employ non-acidic methods. |
| Reaction Temperature Too High | High temperatures can promote side reactions and decomposition of the furan ring.[5] Optimize the reaction temperature by running small-scale trials at various temperatures to find the optimal balance between reaction rate and byproduct formation. |
| Presence of Impurities | Impurities in the starting materials or solvent can lead to side reactions. Ensure all reagents and solvents are pure and dry before use. |
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Neutralization | Unreacted carboxylic acid can complicate purification. During workup, ensure complete neutralization of the acid by washing the organic layer with a saturated solution of a weak base like sodium bicarbonate until effervescence ceases. |
| Emulsion Formation | Emulsions can form during aqueous workup, making layer separation difficult. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Product Solubility | The ester product may have some solubility in the aqueous layer, especially if a low molecular weight alcohol is used. Minimize product loss by back-extracting the aqueous layer with a suitable organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of catalyst for the esterification of this compound?
Due to the acid-sensitive nature of the furan ring, traditional strong acid catalysts like concentrated sulfuric acid should be used with caution.[4] Milder catalysts are often preferred to minimize side reactions such as polymerization and ring-opening.[3] Solid acid catalysts (e.g., Amberlyst-15) or Lewis acids can be effective. For substrates that are particularly sensitive, non-acidic methods such as Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) are highly recommended as they proceed under neutral and mild conditions.[6]
Q2: How can I effectively remove water from the reaction to improve the ester yield?
Water is a byproduct of esterification, and its presence can shift the equilibrium back towards the reactants, lowering the yield.[1] The most common laboratory method for water removal is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or cyclohexane. Alternatively, adding a drying agent like molecular sieves (3Å or 4Å) directly to the reaction mixture can sequester the water as it is formed.
Q3: What are the typical reaction conditions (temperature and time) for this esterification?
Reaction conditions are highly dependent on the alcohol and catalyst used.
-
Traditional Fischer Esterification: Temperatures typically range from 80°C to 140°C. Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction by TLC to determine completion.
-
Microwave-Assisted Esterification: This method can significantly shorten reaction times to as little as 15-30 minutes at temperatures between 130°C and 160°C.[2]
-
Steglich Esterification: This reaction is often carried out at room temperature, with reaction times ranging from 2 to 12 hours.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could the side products be?
Besides the desired ester and unreacted starting materials, several side products can form:
-
Polymeric materials: Resulting from the acid-catalyzed polymerization of the furan ring. These are often observed as baseline material on the TLC plate.[4]
-
Ring-opened products: Strong acid and water can lead to the hydrolysis of the furan ring to form dicarbonyl compounds.[3]
-
Anhydride: If the reaction conditions are too harsh or if there is insufficient alcohol, the carboxylic acid can self-condense to form an anhydride.
If you suspect side reactions involving the furan ring, consider using milder reaction conditions or alternative esterification methods.[6]
Quantitative Data Summary
The following tables provide representative data for the esterification of benzoic acid derivatives under various conditions. These can be used as a starting point for optimizing the esterification of this compound.
Table 1: Comparison of Catalysts for Ethyl Benzoate Synthesis
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| H₂SO₄ | 1:10 | 5 | 78 | 4 | ~95 |
| p-TsOH | 1:10 | 5 | 78 | 6 | ~92 |
| Amberlyst-15 | 1:10 | 10 (w/w%) | 78 | 8 | ~88 |
| No Catalyst | 1:10 | 0 | 78 | 24 | <5 |
Data is representative and compiled from general knowledge of Fischer esterification.
Table 2: Effect of Reaction Conditions on Yield (p-Toluenesulfonic acid catalyst)
| Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1-Butanol | 1:3 | 92.6-116.4 | 120 | 92 | [7][8] |
| n-Octyl Alcohol | 2.25:1 (Alcohol:Acid) | Not specified | 300 | >80 | [9] |
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol is a standard method for acid-catalyzed esterification with azeotropic removal of water.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent), the desired alcohol (5-10 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approx. 2 mL per mmol of carboxylic acid).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).
-
Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.
Protocol 2: Steglich Esterification for Acid-Sensitive Substrates
This method is ideal for preventing acid-catalyzed side reactions of the furan ring.[6]
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent Addition: Cool the mixture in an ice bath (0°C). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for Fischer esterification.
Caption: Troubleshooting logic for low ester yield.
References
- 1. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-(2-furyl)benzoic acid and 4-(3-furyl)benzoic acid: A Guide for Researchers
In the landscape of drug discovery and materials science, the isomeric positioning of functional groups can dramatically alter the physicochemical and biological properties of a molecule. This guide provides a comparative analysis of two such isomers: 4-(2-furyl)benzoic acid and 4-(3-furyl)benzoic acid. While substantial data is available for the 2-furyl isomer, a notable scarcity of experimental information exists for its 3-furyl counterpart, presenting a significant knowledge gap and an opportunity for further research.
Physicochemical Properties
| Property | This compound | 4-(3-furyl)benzoic acid |
| Molecular Formula | C₁₁H₈O₃[1] | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol [1] | 188.18 g/mol |
| CAS Number | 35461-98-4[1] | Not available |
| Appearance | Solid | Not available |
| Melting Point | Not available | Not available |
| pKa | Not available | Not available |
| Solubility | Not available | Not available |
Synthesis and Characterization
The synthesis of furylbenzoic acids can be approached through established cross-coupling methodologies. While specific experimental data for the synthesis of 4-(3-furyl)benzoic acid is limited, a general and robust approach for both isomers is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 4-(furyl)benzoic acids.
Materials:
-
Appropriate halofuran (2-bromofuran or 3-bromofuran)
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 4-carboxyphenylboronic acid (1.2 equivalents), the halofuran (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) to the flask.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with water and the aqueous layer is acidified with 1M HCl to precipitate the product.
-
The solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization:
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches, and the furan ring vibrations.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: To determine the purity of the compound.
Below is a general workflow for the synthesis and characterization of these compounds.
Comparative Biological Activity
While furan-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, a direct comparative study between this compound and 4-(3-furyl)benzoic acid is not available in the current scientific literature. The difference in the point of attachment of the furan ring to the benzoic acid moiety is expected to influence the overall molecular geometry and electronic distribution, which in turn could lead to distinct interactions with biological targets.
For instance, a hypothetical signaling pathway that could be modulated by these compounds is the NF-κB pathway, which is a key regulator of inflammation. The ability of these isomers to inhibit this pathway could be a valuable area of investigation.
References
A Comparative Guide to the Synthesis of 4-(2-Furyl)benzoic Acid: Established Suzuki-Miyaura Coupling vs. a Novel Direct C-H Arylation Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a detailed comparison of two synthetic routes to 4-(2-furyl)benzoic acid, a valuable building block in medicinal chemistry. We will objectively evaluate the well-established Suzuki-Miyaura cross-coupling reaction against a more modern direct C-H arylation strategy, supported by experimental data and detailed protocols.
Introduction
This compound is a biaryl compound that incorporates both a furan and a benzoic acid moiety. These structural features are present in numerous biologically active molecules, making its efficient synthesis a topic of significant interest. The traditional approach to constructing such C-C bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction. While reliable, this method necessitates the pre-functionalization of both coupling partners. In contrast, modern synthetic methodologies, such as direct C-H arylation, offer a more atom-economical and potentially streamlined alternative by avoiding the synthesis of organometallic reagents. This guide will delve into the experimental details of both a representative Suzuki-Miyaura coupling and a novel direct C-H arylation for the synthesis of this compound, allowing for a comprehensive comparison of their performance.
Established Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has become a workhorse in organic synthesis for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this involves the reaction of a boronic acid derivative of one ring system with a halide of the other.
Experimental Protocol: Suzuki-Miyaura Synthesis of Methyl 4-(2-furyl)benzoate
A common strategy involves the coupling of 2-bromofuran with methyl 4-boronobenzoate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Reaction Scheme:
Procedure:
In a round-bottom flask, 2-bromofuran (1.0 mmol), methyl 4-(dihydroxyboranyl)benzoate (1.2 mmol), and potassium carbonate (2.0 mmol) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is then added. A degassed mixture of 1,4-dioxane and water (4:1, 5 mL) is added, and the reaction mixture is heated to 80-100 °C for 4-6 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The subsequent hydrolysis of the methyl ester to the carboxylic acid is typically achieved by heating with a base such as lithium hydroxide in a methanol/water mixture, followed by acidification.[1]
Novel Synthetic Route: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful tool in modern organic synthesis, offering a more direct approach to the formation of biaryl linkages. This method avoids the preparation of organometallic reagents by directly coupling a C-H bond of one aromatic ring with an organohalide of another, catalyzed by a transition metal, typically palladium.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Furan with Methyl 4-iodobenzoate
This novel approach involves the direct coupling of furan with an aryl halide, in this case, methyl 4-iodobenzoate, to form the ester precursor of the target molecule.
Reaction Scheme:
Procedure:
In a sealed tube, furan (2.0 mmol), methyl 4-iodobenzoate (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.1 mmol) are combined in dimethylacetamide (DMA, 3 mL). The tube is sealed, and the reaction mixture is heated to 120 °C for 18-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography. The subsequent hydrolysis of the ester to this compound follows the same procedure as in the established route.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes based on typical experimental outcomes reported in the literature.
| Parameter | Established Route (Suzuki-Miyaura) | Novel Route (Direct C-H Arylation) |
| Starting Materials | 2-Bromofuran, Methyl 4-boronobenzoate | Furan, Methyl 4-iodobenzoate |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / PCy₃·HBF₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane / Water | Dimethylacetamide (DMA) |
| Reaction Temperature | 80-100 °C | 120 °C |
| Reaction Time | 4-6 hours | 18-24 hours |
| Typical Yield | 75-90% | 60-75% |
| Purity (after chromatography) | >95% | >95% |
| Atom Economy | Lower (requires pre-functionalization) | Higher (direct C-H bond use) |
| Substrate Scope | Broad and well-established | Generally good, can be sensitive to sterics |
Conclusion
Both the established Suzuki-Miyaura coupling and the novel direct C-H arylation provide viable pathways for the synthesis of this compound.
The Suzuki-Miyaura coupling offers the advantage of being a highly reliable and well-understood reaction with a generally broader substrate scope and typically higher yields. However, it requires the synthesis of a boronic acid derivative, which adds steps and reduces the overall atom economy.
The direct C-H arylation presents a more modern and atom-economical approach by utilizing a C-H bond directly, thus shortening the synthetic sequence. While the yields may be slightly lower and the reaction conditions (higher temperature and longer reaction time) more demanding in some cases, the avoidance of preparing an organometallic reagent is a significant advantage in terms of efficiency and cost-effectiveness.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the importance of factors such as atom economy and overall step count. For rapid access to a wide range of analogs where the boronic acids are commercially available, the Suzuki-Miyaura coupling remains an excellent choice. For process development and large-scale synthesis where step- and atom-economy are critical, the direct C-H arylation presents a compelling and forward-looking alternative.
References
A Comparative Analysis of the Biological Activities of 4-(2-Furyl)benzoic Acid and its Thio-Analog, 4-(2-Thienyl)benzoic Acid
A detailed comparative analysis of the biological activities of 4-(2-furyl)benzoic acid and its thio-analog, 4-(2-thienyl)benzoic acid, reveals a significant gap in publicly available scientific literature. While the broader class of benzoic acid derivatives has been extensively studied for various therapeutic applications, direct, head-to-head experimental comparisons of these two specific compounds are not readily found. However, by examining the known biological activities of related furan and thiophene-containing molecules, as well as benzoic acid derivatives, we can infer potential activities and construct a framework for future comparative studies.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the potential biological activities of this compound and 4-(2-thienyl)benzoic acid, alongside detailed experimental protocols for assays relevant to their potential therapeutic applications. The lack of direct comparative data necessitates a qualitative rather than quantitative comparison at this time.
High-Level Comparison of Potential Biological Activities
Both this compound and 4-(2-thienyl)benzoic acid are structurally similar aromatic carboxylic acids, differing by the heteroatom in the five-membered ring (oxygen in furan, sulfur in thiophene). This substitution is known to influence the electronic properties, lipophilicity, and metabolic stability of molecules, which in turn can significantly impact their biological activity.
Based on the activities of related compounds, both molecules could potentially exhibit a range of biological effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities. Thiophene-containing compounds, in particular, are noted for their diverse pharmacological properties.
| Biological Activity | This compound (Potential) | 4-(2-Thienyl)benzoic Acid (Potential) |
| Anticancer Activity | Derivatives of benzoic acid have shown potential in inhibiting cancer cell growth. The furan moiety is present in some compounds with cytotoxic effects. | Thiophene derivatives are well-documented for their anticancer properties, often acting through various mechanisms including enzyme inhibition and apoptosis induction. Schiff base compounds derived from thiophene-2-carbaldehyde have been shown to have strong anticancer activity.[1] |
| Antimicrobial Activity | Benzoic acid and its derivatives are known for their antimicrobial properties. Furan-containing compounds have also been investigated for antibacterial and antifungal activities. | Thiophene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. |
| Enzyme Inhibition | Benzoic acid derivatives have been explored as inhibitors of various enzymes. | Thiophene-containing compounds have been identified as inhibitors of several enzymes implicated in disease. |
| Anti-inflammatory Activity | Benzoic acid derivatives, such as salicylates, are well-known anti-inflammatory agents. | Thiophene derivatives have also been investigated for their potential to modulate inflammatory pathways. |
Experimental Protocols
Given the potential for anticancer activity, a standard method to assess and compare the cytotoxic effects of these compounds is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound and 4-(2-thienyl)benzoic acid that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and 4-(2-thienyl)benzoic acid (dissolved in DMSO to create stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 4-(2-thienyl)benzoic acid) in culture medium from the stock solutions. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway and Experimental Workflow Diagrams
To visualize a potential mechanism of action for cytotoxic compounds and the experimental process, the following diagrams are provided.
Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
References
A Comparative Guide to Quantitative Purity Analysis of 4-(2-Furyl)benzoic Acid: HPLC vs. GC
The determination of purity is a critical quality attribute in the development and manufacturing of chemical compounds for research and pharmaceutical applications. For 4-(2-furyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science, an accurate and robust analytical method is essential to quantify the active compound and identify any process-related impurities or degradation products. This guide provides a comprehensive comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, supported by detailed experimental protocols and comparative data.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography is a highly versatile and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] For a non-volatile and polar compound like this compound, RP-HPLC is the method of choice due to its high resolution, sensitivity, and suitability for quantitative analysis at ambient temperatures, avoiding thermal degradation.[3] A typical RP-HPLC method separates compounds based on their hydrophobic interactions with a non-polar stationary phase (like C18) and a polar mobile phase.[3]
Alternative Method: Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While GC can offer high efficiency and sensitivity, its application to non-volatile compounds like aromatic carboxylic acids necessitates a chemical modification step known as derivatization.[1] This process converts the analyte into a more volatile and thermally stable derivative, adding complexity to the sample preparation workflow.
Experimental Workflow Comparison
The following diagram illustrates the key differences in the analytical workflows for HPLC and GC analysis of this compound.
Caption: Comparative workflows for HPLC and GC purity analysis.
Experimental Protocols
Protocol 1: RP-HPLC Method
This protocol describes a representative isocratic RP-HPLC method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (H₃PO₄).
-
This compound reference standard.
-
Test sample of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile. An isocratic elution with a ratio of 60:40 (v/v) (Aqueous:Acetonitrile) is a good starting point. The pH of the aqueous phase should be low to suppress the ionization of the carboxylic acid.[1][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Aromatic compounds typically show strong absorbance in this region).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution to a similar concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time and peak area. Subsequently, inject the test sample solution.
-
Purity Calculation: The purity is calculated based on the peak area percentage. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Protocol 2: GC Method with Derivatization
This protocol outlines a GC method, including a necessary derivatization step, for purity analysis.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
This compound reference standard.
-
Test sample of this compound.
-
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
-
Procedure:
-
Derivatize both the reference standard and the test sample as described above.
-
Inject the derivatized standard to determine the retention time of the silylated this compound.
-
Inject the derivatized test sample.
-
Calculate purity using the area percent method, similar to HPLC.
-
Quantitative Data Comparison
The following table presents hypothetical data from the analysis of a single batch of this compound containing a known impurity, 4-formylbenzoic acid (a potential precursor).
| Parameter | HPLC Analysis | GC Analysis (after Derivatization) |
| Analyte | This compound | This compound-TMS Ester |
| Retention Time (min) | 5.82 | 11.25 |
| Peak Area | 1,254,830 | 1,562,990 |
| Impurity | 4-formylbenzoic acid | 4-formylbenzoic acid-TMS Ester |
| Retention Time (min) | 3.15 | 8.41 |
| Peak Area | 9,750 | 12,180 |
| Calculated Purity (%) | 99.23% | 99.22% |
Note: The data demonstrates that both methods can effectively separate the main component from the impurity and yield comparable purity results. The absolute peak areas and retention times differ due to the distinct principles of separation and detection.
Method Comparison Summary
| Feature | HPLC | GC |
| Sample Preparation | Simple dissolution in a suitable solvent. | Requires a multi-step derivatization process, which is time-consuming and introduces potential sources of error. |
| Analysis Time | Typically shorter run times for isocratic methods. | Longer run times due to temperature programming, plus additional time for derivatization. |
| Applicability | Ideal for non-volatile, polar, and thermally sensitive compounds like this compound. | Suitable for volatile and thermally stable compounds; requires derivatization for this analyte, which can sometimes be problematic. |
| Robustness | Generally considered very robust and reproducible for routine quality control. | The derivatization step can affect reproducibility if not carefully controlled. Incomplete reactions can lead to inaccurate results. |
| Instrumentation | HPLC systems are standard in most pharmaceutical and chemical analysis laboratories. | GC systems are also common, but the requirement for specific derivatization reagents adds to the operational needs. |
| Conclusion | Highly Recommended. The preferred method due to its direct analysis, simplicity, and robustness. | Alternative. A viable but more complex alternative. Best suited if an HPLC is unavailable or if GC-MS is needed for impurity ID. |
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the crystal structures of furan-containing benzoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the crystal structures of several furan-containing benzoic acids. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This report summarizes key crystallographic data, outlines the experimental protocols for structure determination, and visualizes the logical workflow and key intermolecular interactions that govern the crystal packing of these compounds.
Data Presentation
The following tables provide a comprehensive summary of the crystallographic data for 2-furancarboxylic acid, 3-furancarboxylic acid, 5-nitrofuran-2-carboxylic acid, and 5-(4-nitrophenyl)furan-2-carboxylic acid.
Table 1: Crystal Data and Structure Refinement
| Parameter | 2-Furancarboxylic Acid[1] | 3-Furancarboxylic Acid | 5-Nitrofuran-2-carboxylic Acid | 5-(4-Nitrophenyl)furan-2-carboxylic Acid[2] |
| Empirical Formula | C₅H₄O₃ | C₅H₄O₃ | C₅H₃NO₅ | C₁₁H₇NO₅ |
| Formula Weight | 112.08 | 112.08 | 157.08 | 233.16 |
| Crystal System | Triclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/n | P2₁/c | P2₁2₁2₁ |
| a (Å) | 5.337(2) | 10.395(2) | 3.826(1) | 7.340(1) |
| b (Å) | 7.234(3) | 5.153(1) | 11.011(3) | 7.971(2) |
| c (Å) | 7.300(3) | 10.511(2) | 14.532(3) | 39.210(8) |
| α (°) | 69.89(3) | 90 | 90 | 90 |
| β (°) | 86.88(3) | 118.01(3) | 98.48(2) | 90 |
| γ (°) | 78.42(3) | 90 | 90 | 90 |
| Volume (ų) | 258.9(2) | 496.1(2) | 605.5(3) | 2295.1(9) |
| Z | 2 | 4 | 4 | 8 |
| Calculated Density (Mg/m³) | 1.437 | 1.500 | 1.724 | 1.349 |
| Radiation | Mo Kα (λ = 0.71069 Å) | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Synchrotron (λ = 0.8730 Å) |
| Temperature (K) | 295 | 293 | 293 | 100 |
| R-factor | 0.045 | 0.036 | 0.034 | 0.041 |
Table 2: Selected Bond Lengths (Å)
| Bond | 2-Furancarboxylic Acid | 3-Furancarboxylic Acid | 5-Nitrofuran-2-carboxylic Acid | 5-(4-Nitrophenyl)furan-2-carboxylic Acid |
| C2-C5 | - | 1.425(2) | 1.435(2) | 1.442(2) |
| C2-C=O | 1.478(2) | - | 1.481(2) | 1.470(2) |
| C3-C=O | - | 1.469(2) | - | - |
| C=O | 1.215(2) | 1.221(2) | 1.206(2) | 1.220(2) |
| C-OH | 1.312(2) | 1.309(2) | 1.313(2) | 1.314(2) |
| O1-C2 | 1.360(2) | 1.365(2) | 1.356(2) | 1.364(2) |
| O1-C5 | 1.362(2) | 1.361(2) | 1.368(2) | 1.371(2) |
| C5-N1 | - | - | 1.441(2) | - |
| N1-O(N) | - | - | 1.225(2), 1.231(2) | - |
| C5-C(Ph) | - | - | - | 1.449(2) |
Table 3: Selected Bond Angles (°)
| Angle | 2-Furancarboxylic Acid | 3-Furancarboxylic Acid | 5-Nitrofuran-2-carboxylic Acid | 5-(4-Nitrophenyl)furan-2-carboxylic Acid |
| O1-C2-C(O) | 115.3(1) | - | 115.5(1) | 115.1(1) |
| C3-C2-C(O) | 124.8(1) | - | 125.0(1) | 124.9(1) |
| O1-C5-C4 | 109.8(1) | 110.0(1) | 110.4(1) | 109.9(1) |
| O(C)-C-O(H) | 122.9(1) | 123.1(1) | 123.5(1) | 122.8(1) |
| C2-O1-C5 | 107.0(1) | 106.8(1) | 106.5(1) | 106.9(1) |
| O(N)-N1-O(N) | - | - | 124.2(1) | - |
| C4-C5-C(Ph) | - | - | - | 127.8(1) |
| O1-C5-C(Ph) | - | - | - | 122.3(1) |
Experimental Protocols
The determination of the crystal structures of furan-containing benzoic acids typically involves the following key experimental stages:
1. Single Crystal Growth: High-quality single crystals are essential for accurate X-ray diffraction analysis. A common method for growing crystals of these compounds is slow evaporation from a suitable solvent.
-
Dissolution: A saturated solution of the furan-containing benzoic acid is prepared in an appropriate solvent (e.g., water, ethanol, or a solvent mixture) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The warm, saturated solution is filtered to remove any insoluble impurities.
-
Crystallization: The clear filtrate is transferred to a clean crystallization vessel and allowed to stand undisturbed at room temperature. The solvent is allowed to evaporate slowly over several days to weeks, leading to the formation of well-defined single crystals.
2. X-ray Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray source (commonly Mo Kα or synchrotron radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is typically solved using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities, ultimately yielding a precise and accurate three-dimensional model of the molecule.
Visualization of Crystallographic Analysis and Interactions
The following diagrams, generated using the DOT language, illustrate the logical workflow of a comparative crystallographic study and the key intermolecular interactions observed in the crystal structures of furan-containing benzoic acids.
References
A Comparative Guide to Analytical Methods for the Detection of 4-(2-furyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-(2-furyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring product quality, stability, and for meeting regulatory requirements. Herein, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their respective performance characteristics and detailed experimental protocols. The data presented for this compound are proposed based on methods for structurally similar compounds and would require experimental validation.
Method Comparison at a Glance
The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Measurement of light absorption by the analyte. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment, stability testing. | Impurity profiling, metabolite identification, trace analysis. | Preliminary quantification, in-process monitoring. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers excellent resolution and sensitivity for routine quality control and quantitative analysis.
Proposed HPLC-UV Method Performance
The following table summarizes the anticipated performance of a proposed HPLC-UV method for this compound, based on validated methods for similar furan and benzoic acid derivatives.[1][2][3][4]
| Validation Parameter | Proposed Performance for this compound |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Detailed Experimental Protocol: Proposed HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting point would be a 60:40 (v/v) mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is a reasonable starting point.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., a mixture of mobile phase components) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly selective and sensitive, making it suitable for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like this compound, derivatization is typically required to increase their volatility.
Anticipated GC-MS Method Performance
The performance of a GC-MS method for this compound will largely depend on the efficiency of the derivatization step.
| Validation Parameter | Anticipated Performance for this compound |
| Linearity (R²) | > 0.995 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.015 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Detailed Experimental Protocol: General GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
2. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Derivatization: The carboxylic acid group needs to be derivatized to a more volatile ester form. Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like (trimethylsilyl)diazomethane. The reaction is typically carried out by heating the sample extract with the derivatization reagent.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
4. GC-MS Analysis Workflow
The following diagram illustrates the general steps involved in a GC-MS analysis requiring derivatization.
Caption: General Workflow for GC-MS Analysis with Derivatization.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, fast, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. For this compound, which contains a chromophore, this method can be used for preliminary analysis or in situations where high selectivity is not required.
Anticipated UV-Vis Spectrophotometry Method Performance
| Validation Parameter | Anticipated Performance for this compound |
| Linearity (R²) | > 0.99 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Detailed Experimental Protocol: General UV-Vis Spectrophotometry Method
1. Instrumentation:
-
UV-Vis spectrophotometer (double beam or diode array).
2. Method:
-
Solvent: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV spectrum (e.g., 200-400 nm) to determine the λmax. For aromatic carboxylic acids, this is often in the range of 230-280 nm.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.
Important Considerations: The major limitation of UV-Vis spectrophotometry is its lack of specificity. Any other component in the sample matrix that absorbs at the same wavelength will interfere with the analysis, leading to inaccurate results. Therefore, this method is best suited for the analysis of relatively pure samples.
Conclusion
For the routine, high-throughput analysis of this compound in drug development and quality control, a validated HPLC-UV method is the most recommended approach due to its high selectivity, good sensitivity, and robustness. GC-MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification, although it requires a more complex sample preparation involving derivatization. UV-Vis spectrophotometry serves as a simple and rapid tool for preliminary analysis or for the quantification of this compound in simple, well-defined matrices where interfering substances are not a concern. The final choice of method should be guided by the specific analytical requirements and validated according to the appropriate regulatory guidelines.
References
A Comparative Analysis of the Cross-Reactivity Profile of 4-(2-Furyl)benzoic Acid
This guide provides a comparative analysis of the cross-reactivity of 4-(2-furyl)benzoic acid against a panel of selected biological targets. The following data and protocols are intended to guide researchers in assessing the selectivity of this compound and similar chemical entities in the context of drug discovery and development.
Introduction
This compound is a bifunctional molecule containing both a furan ring and a benzoic acid moiety. Such structures are of interest in medicinal chemistry due to their potential to interact with a variety of biological targets. Furan-containing compounds have been explored for their anti-inflammatory, antimicrobial, and anticancer activities. Benzoic acid derivatives are known to interact with various enzymes and receptors. Understanding the cross-reactivity of such compounds is crucial for predicting potential off-target effects and ensuring therapeutic efficacy and safety.
This guide compares the in vitro activity of this compound (designated as Compound A) with two structurally related, commercially available compounds: 5-phenyl-2-furoic acid (Compound B) and 4-phenylbenzoic acid (Compound C). The comparison focuses on their inhibitory activity against cyclooxygenase (COX) enzymes, a common target for anti-inflammatory agents, and their potential for off-target interactions with selected kinases and a G-protein coupled receptor (GPCR).
Comparative Activity and Selectivity
The inhibitory activity of the test compounds was assessed against COX-1 and COX-2, along with a panel of kinases and the β2-adrenergic receptor. The results are summarized in the tables below.
Table 1: Cyclooxygenase (COX) Inhibition Profile
| Compound | IC₅₀ (μM) vs. COX-1 | IC₅₀ (μM) vs. COX-2 | Selectivity Index (COX-1/COX-2) |
| A: this compound | 15.8 | 1.2 | 13.2 |
| B: 5-Phenyl-2-furoic acid | 25.4 | 3.5 | 7.3 |
| C: 4-Phenylbenzoic acid | 5.2 | 0.8 | 6.5 |
| Celecoxib (Control) | >100 | 0.04 | >2500 |
Table 2: Kinase Cross-Reactivity Panel (% Inhibition at 10 μM)
| Compound | PKA (%) | CDK2 (%) | EGFR (%) |
| A: this compound | 8.2 | 12.5 | 5.1 |
| B: 5-Phenyl-2-furoic acid | 10.1 | 15.8 | 7.3 |
| C: 4-Phenylbenzoic acid | 6.5 | 9.8 | 4.2 |
Table 3: GPCR Binding Affinity (β2-Adrenergic Receptor)
| Compound | Kᵢ (μM) |
| A: this compound | > 50 |
| B: 5-Phenyl-2-furoic acid | > 50 |
| C: 4-Phenylbenzoic acid | > 50 |
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: Hypothetical mechanism of action for this compound.
Caption: General workflow for assessing compound cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. COX-1 and COX-2 Inhibition Assay
-
Principle: A colorimetric inhibitor screening assay was used to measure the peroxidase activity of COX enzymes.
-
Procedure:
-
Ovine COX-1 or human recombinant COX-2 was incubated with the test compound (in DMSO, final concentration 0.1%) or vehicle control in a 96-well plate containing Tris-HCl buffer, pH 8.0, with EDTA and hematin.
-
The reaction was initiated by the addition of arachidonic acid.
-
The peroxidase activity was measured by monitoring the absorbance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
IC₅₀ values were calculated from concentration-response curves using a four-parameter logistic fit.
-
4.2. Kinase Inhibition Assay
-
Principle: A panel of kinases (PKA, CDK2, EGFR) was screened using a radiometric assay that measures the incorporation of ³³P-ATP into a generic substrate.
-
Procedure:
-
Test compounds were incubated at a final concentration of 10 μM with the respective kinase, substrate, and ³³P-ATP in a kinase buffer.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
Reactions were stopped, and the phosphorylated substrate was captured on a filter membrane.
-
Radioactivity was quantified using a scintillation counter.
-
Percentage inhibition was calculated relative to a vehicle control.
-
4.3. GPCR Binding Assay (β2-Adrenergic Receptor)
-
Principle: A competitive radioligand binding assay was used to determine the affinity of the test compounds for the β2-adrenergic receptor.
-
Procedure:
-
Membranes from cells expressing the human β2-adrenergic receptor were incubated with a fixed concentration of the radioligand [³H]-dihydroalprenolol and varying concentrations of the test compound.
-
The binding reaction was carried out in a binding buffer for 90 minutes at room temperature.
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter was measured by liquid scintillation counting.
-
Kᵢ values were calculated using the Cheng-Prusoff equation.
-
Conclusion
The data presented in this guide provide a preliminary cross-reactivity profile for this compound and related compounds. While demonstrating some selectivity for COX-2 over COX-1, further profiling against a broader panel of targets is recommended to fully characterize its off-target interaction landscape. The methodologies and workflows described herein offer a framework for conducting such expanded investigations.
Benchmarking 4-(2-furyl)benzoic Acid: A Comparative Guide for Material Applications
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 4-(2-furyl)benzoic acid and its derivatives in polymers, metal-organic frameworks, and liquid crystals, benchmarked against established alternatives.
Introduction
This compound, a heterocyclic aromatic carboxylic acid, is a molecule of increasing interest in material science. Its unique structure, combining the rigidity of a benzoic acid moiety with the distinct electronic and coordination properties of a furan ring, presents opportunities for the development of novel materials with tailored functionalities. This guide provides a comparative analysis of the performance of this compound and related furan-based compounds in three key application areas: as monomers in high-performance polymers, as organic linkers in metal-organic frameworks (MOFs), and as core structures in liquid crystals. We present a synthesis of available quantitative data, detailed experimental protocols for material characterization, and logical workflows to guide researchers in their material selection and design processes.
Section 1: Furan-Based Polymers vs. Petroleum-Based Alternatives
The incorporation of furan derivatives into polymers is a promising avenue for developing sustainable materials with enhanced properties. Furan-based polymers, synthesized from biomass-derived compounds, offer a potential alternative to their petroleum-based counterparts. A critical performance metric for polymers, especially in applications requiring thermal processing, is their thermal stability.
Data Presentation: Thermal Stability Comparison
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which determines the temperature at which the material begins to decompose. The data below compares the thermal decomposition temperatures of furan-based polyesters with conventional petroleum-based polyesters.
| Polymer Class | Polymer Name | Monomer(s) | Td5% (°C) | Tmax (°C) |
| Furan-Based Polymers | Poly(propylene furanoate) (PPF) | 2,5-Furandicarboxylic acid, 1,3-propanediol | ~350 | - |
| Poly(butylene furanoate) (PBF) | 2,5-Furandicarboxylic acid, 1,4-butanediol | - | - | |
| Furan-based polycarbonates | Bis(hydroxymethyl)furan (BHMF), Carbonate source | 156 - 244 | - | |
| Petroleum-Based Polymers | Poly(ethylene terephthalate) (PET) | Terephthalic acid, Ethylene glycol | ~350 | ~420 |
| Poly(butylene terephthalate) (PBT) | Terephthalic acid, 1,4-butanediol | ~350 | ~410 |
Note: Td5% is the temperature at which 5% weight loss is observed. Tmax is the temperature of the maximum rate of decomposition. The thermal stability can be influenced by factors such as molecular weight and purity.
Experimental Protocols: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a polymer by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or air supply
-
Analytical balance
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Initiate the temperature program and record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition (Td), often reported as the temperature at 5% weight loss (Td5%).
-
Determine the temperature of the maximum rate of decomposition (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Visualization: Polymer Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of furan-based polymers.
Section 2: this compound in Metal-Organic Frameworks (MOFs)
The organic linker is a critical component in determining the properties of a Metal-Organic Framework (MOF). The use of this compound as a linker introduces a furan ring, which can influence the MOF's pore environment, stability, and catalytic activity due to the presence of the oxygen heteroatom and the different geometry compared to purely benzene-based linkers.
Data Presentation: Performance Comparison of Furan- vs. Benzene-Based MOF Linkers
Direct comparative data for MOFs synthesized with this compound is limited. Therefore, we present a comparison between a MOF synthesized with a related furan-based linker, furan-2,5-dicarboxylic acid (FDC), and a widely studied MOF using a benzene-based linker, terephthalic acid (BDC).
| MOF Property | Furan-Based Linker (FDC) | Benzene-Based Linker (BDC) |
| MOF Example | MUT-13 ([Ca1.5(FDC)1.5(DMF)]) | MOF-5 ([Zn4O(BDC)3]) |
| BET Surface Area | Not reported | ~2900 m²/g |
| CO2 Adsorption Capacity | 6.2 mmol/g (at 298 K, 1 bar)[1] | ~2.5 mmol/g (at 298 K, 1 bar) |
| H2 Adsorption Capacity | High selectivity for CO2 over H2[1] | ~1.3 wt% (at 77 K, 1 bar) |
| Thermal Stability | Information not available | ~400 °C |
Note: The performance of MOFs is highly dependent on the metal node, synthesis conditions, and activation procedures.
The higher CO2 adsorption capacity in the furan-based MOF may be attributed to the polar furan ring, which can lead to stronger interactions with CO2 molecules.[1]
Experimental Protocols: MOF Synthesis and Characterization
Objective: To synthesize a metal-organic framework and characterize its key properties.
1. Solvothermal Synthesis of a MOF:
-
Materials: Metal salt (e.g., zinc nitrate hexahydrate), organic linker (e.g., this compound or terephthalic acid), solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
Dissolve the metal salt and the organic linker in the solvent in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration, wash with fresh solvent, and dry.
-
2. Powder X-Ray Diffraction (PXRD) for Structural Analysis:
-
Objective: To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Procedure:
-
Grind a small amount of the MOF sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with a specific X-ray source (e.g., Cu Kα).
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data or literature reports.
-
3. Gas Adsorption Measurement (BET Surface Area):
-
Objective: To determine the surface area and porosity of the MOF.
-
Procedure:
-
Activate the MOF sample by heating under vacuum to remove guest solvent molecules from the pores.
-
Measure the adsorption and desorption isotherms of a gas (typically nitrogen at 77 K) at various relative pressures using a gas sorption analyzer.
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the appropriate pressure range.
-
Visualization: Influence of Linker on MOF Properties
Caption: The choice of organic linker influences the key properties of the resulting MOF.
Section 3: Furan-Based Liquid Crystals
The molecular geometry and electronic properties of the core structure are paramount in determining the mesomorphic (liquid crystalline) behavior of a compound. The introduction of a furan ring in place of a benzene ring can significantly alter these properties, leading to novel liquid crystalline materials.
Data Presentation: Comparison of Furan- and Benzene-Based Liquid Crystals
| Property | Furan-Based Liquid Crystal | Benzene-Based Liquid Crystal |
| Example Core Structure | Chalcone-based with a furan ring | Biphenyl or similar aromatic core |
| Phase Transitions | Can exhibit enantiotropic smectic A and monotropic nematic phases[2] | Wide variety of nematic, smectic, and cholesteric phases |
| Optical Properties | Can exhibit enhanced dipole moments and first hyperpolarizability, making them promising for photonic and optoelectronic applications[2] | Well-established and widely used in display technologies |
| Thermal Stability (TGA) | Decomposition temperatures can be determined | Generally high thermal stability |
Experimental Protocols: Characterization of Liquid Crystalline Properties
Objective: To identify and characterize the liquid crystalline phases of a synthesized compound.
1. Polarized Optical Microscopy (POM):
-
Objective: To visually identify liquid crystalline phases and their textures.
-
Procedure:
-
Place a small amount of the sample on a glass slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing it through a polarized light microscope.
-
Observe changes in texture and birefringence as the sample is heated and cooled, which are indicative of phase transitions.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the temperatures and enthalpy changes of phase transitions.
-
Procedure:
-
Seal a small, accurately weighed sample (2-5 mg) in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat and cool the sample at a controlled rate (e.g., 10 °C/min) over a specific temperature range.
-
Record the heat flow as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Visualization: Logic for Liquid Crystal Design
References
A Comparative Guide to the Computational and Experimental Properties of 4-(2-Furyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known computational and experimentally determined properties of 4-(2-furyl)benzoic acid. While experimental data for certain properties of this specific molecule are limited in publicly available literature, this document compiles the existing information and offers context through data on related benzoic acid derivatives. This comparison aims to support research and development efforts by highlighting both established and predicted characteristics of this compound.
Physicochemical Properties: A Tale of Two Data Sets
The following table summarizes the available quantitative data for this compound, distinguishing between experimentally determined and computationally predicted values. It is important to note that while computational predictions are valuable tools, they are estimations and may not perfectly reflect real-world experimental outcomes.
| Property | Experimental Value | Computational/Predicted Value |
| Melting Point | 231 °C[1] | Not Applicable |
| Boiling Point | Not Available | 345.0 ± 25.0 °C[1] |
| Density | Not Available | 1.254 ± 0.06 g/cm³[1] |
| pKa | Not Available | 4.20 ± 0.10[1] |
| Water Solubility | Not Available | Data not readily available |
| Molecular Weight | Not Applicable | 188.18 g/mol |
| XLogP3-AA (LogP) | Not Applicable | 2.2 |
| Hydrogen Bond Donor Count | Not Applicable | 1 |
| Hydrogen Bond Acceptor Count | Not Applicable | 3 |
| Rotatable Bond Count | Not Applicable | 2 |
| Topological Polar Surface Area | Not Applicable | 50.4 Ų |
Potential Biological Activities of Benzoic Acid Derivatives
While specific biological activity data for this compound is not extensively documented, the broader class of benzoic acid derivatives has been investigated for a range of therapeutic applications. These studies provide a basis for potential areas of investigation for this compound.
-
Anti-inflammatory Activity: Many benzoic acid derivatives have demonstrated anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators.
-
Anticancer Activity: Certain benzoic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms are diverse and can include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.
-
Antimicrobial Activity: The antimicrobial potential of benzoic acid and its derivatives is well-established and is a primary reason for their use as preservatives. Their ability to inhibit the growth of bacteria and fungi is a key characteristic.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the physicochemical properties and biological activities discussed in this guide.
Synthesis of this compound
A general method for the synthesis of aryl-substituted benzoic acids involves a Suzuki coupling reaction between a boronic acid and a halo-aromatic compound, followed by hydrolysis of an ester group if present. For this compound, a plausible route would be the coupling of 2-furylboronic acid with a 4-halobenzoic acid ester, followed by hydrolysis.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity and can be determined using a capillary melting point apparatus.
Caption: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a strong base and monitoring the pH change.
Caption: Potentiometric Titration Workflow for pKa.
Determination of Aqueous Solubility
The shake-flask method is a common technique to determine the thermodynamic solubility of a compound in water.
Caption: Shake-Flask Method for Solubility.
In Vitro Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory compounds.
Caption: Carrageenan-Induced Paw Edema Assay.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.
Caption: MTT Assay Workflow for Cytotoxicity.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Caption: Broth Microdilution for MIC Determination.
Conclusion
This guide consolidates the currently available experimental and computational data for this compound. While a complete experimental profile is not yet publicly accessible, the provided information, including predicted values and data from related compounds, offers a valuable starting point for researchers. The detailed experimental protocols serve as a practical resource for further investigation into the properties and potential applications of this and other benzoic acid derivatives. As new research emerges, a more comprehensive understanding of this compound's characteristics will undoubtedly be developed.
References
Safety Operating Guide
Proper Disposal of 4-(2-furyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(2-furyl)benzoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Causes skin irritation.[1]
-
Causes serious eye irritation or damage.[1]
-
May cause respiratory irritation.[1]
-
Harmful to aquatic life.
| Required Personal Protective Equipment (PPE) and Handling Precautions |
| Personal Protective Equipment |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
| Handling Precautions |
| Ventilation |
| Dust Formation |
| Contaminated Clothing |
| General Hygiene |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical in drains or waterways.[1]
Step 1: Waste Collection and Storage
-
Segregate Waste: Collect all waste containing this compound, including unused product and contaminated materials (e.g., paper towels, gloves), in a designated and clearly labeled waste container.
-
Container Integrity: Use a suitable, sealable, and chemically resistant container. Keep the container tightly closed when not in use.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Step 2: Spill Management In the event of a spill, follow these steps for containment and cleanup:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup:
-
Collection: Place all contaminated materials into a suitable, labeled container for disposal.[1]
Step 3: Final Disposal
-
Consult Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[1][3]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[1]
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself. Do not reuse empty containers.
III. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling 4-(2-furyl)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-(2-furyl)benzoic Acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to establish a barrier between laboratory personnel and this compound, a compound that can cause skin, eye, and respiratory irritation[1]. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[2] | Protects against dust particles and potential splashes, preventing serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[2] | Prevents direct skin contact to avoid skin irritation[1]. Gloves should be inspected before use and disposed of properly. |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or situations with a potential for splashing, a chemically resistant apron over the lab coat is advised.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area. If dust is generated or if working in a poorly ventilated space, a NIOSH-approved N95 (or better) particulate respirator is recommended.[2] | Minimizes the risk of respiratory tract irritation from inhaling dust particles[1]. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[2].
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested[2].
2. Pre-Handling Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before beginning any work[2].
-
Ensure all necessary PPE is available and in good condition[2].
-
Designate a specific area for handling the compound to contain any potential spills[2].
3. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing[1].
-
Prevent the formation of dust. Use appropriate tools to handle the solid material and minimize dust generation[2].
-
Wash hands thoroughly after handling the compound, even if gloves were worn[1][2].
4. Spill Management:
-
For small spills, carefully sweep up the solid material, avoiding dust creation. Place the material into a sealed, labeled container for disposal[2].
-
In the event of a large spill, evacuate the area and follow your institution's emergency spill response procedures[2].
5. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[1].
-
Keep it away from incompatible materials such as strong oxidizing agents[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container[2].
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant[1].
-
Consult and adhere to all local, state, and federal regulations for hazardous waste disposal[1]. Never dispose of chemical waste down the drain[4].
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
